THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
Description
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Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3/t19-,20+,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEBNPQGNDNRDY-MCOCGALXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide for Advanced Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of targeted protein degraders. Aimed at researchers, scientists, and professionals in the field of drug development, this document elucidates the critical role of this bifunctional linker in the innovative field of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a heterobifunctional molecule incorporating a polyethylene (B3416737) glycol (PEG) spacer, a pyrrolidine (B122466) ring system, and protecting groups essential for multi-step organic synthesis. These features make it a versatile tool for conjugating different molecular entities, a cornerstone of PROTAC design.
| Property | Value | Source(s) |
| Molecular Formula | C23H43NO9 | [1][2][3] |
| Molecular Weight | 477.59 g/mol | [2][4] |
| CAS Number | 2378261-80-2 | [1][4][5] |
| IUPAC Name | tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate | [1][3][5][6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Recommended at -20°C under a nitrogen atmosphere for long-term storage. | [3][4] |
Structural Elucidation
The chemical structure of this compound is fundamental to its function as a PROTAC linker. The key components are:
-
Pyrrolidine(N-Boc)-CH2OH moiety: This functionalized pyrrolidine ring provides a reactive handle (the primary alcohol) for conjugation to a ligand for an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents unwanted side reactions during synthesis.
-
PEG4 spacer: The tetra-polyethylene glycol chain offers desirable physicochemical properties, including increased solubility and optimized spatial orientation between the two ends of the PROTAC molecule.
-
Tetrahydropyran (THP) group: The THP group serves as a protecting group for the terminal hydroxyl group of the PEG chain, which can be selectively removed to allow for conjugation to a target protein ligand.
SMILES: O=C(N1--INVALID-LINK--C--INVALID-LINK--C1)OC(C)(C)C[3][4]
InChI Key: ZKEBNPQGNDNRDY-MCOCGALXSA-N[1][3][5][6]
Role in PROTAC Technology and Drug Development
PROTACs are revolutionary therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This compound serves as a linker to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.
This linker has been notably utilized in the synthesis of PROTACs targeting the oncogenic K-Ras protein, a previously "undruggable" target.[4][8][9][10][11][12][13][14]
General PROTAC Mechanism
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and biological evaluation.
Caption: A typical workflow for the discovery and development of a PROTAC therapeutic.
Representative Experimental Protocol: Synthesis of a K-Ras Degrader PROTAC
While the precise, step-by-step synthesis of this compound is proprietary and not publicly detailed, a general protocol for its incorporation into a K-Ras degrader PROTAC can be outlined based on established bioconjugation techniques. This protocol is for illustrative purposes and would require optimization.
Objective: To synthesize a K-Ras degrader by coupling a K-Ras targeting warhead and a VHL E3 ligase ligand using this compound as the linker.
Materials:
-
This compound
-
K-Ras(G12C) covalent inhibitor with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
VHL E3 ligase ligand with a suitable functional group for conjugation (e.g., a primary amine)
-
Deprotection reagents (e.g., trifluoroacetic acid for Boc removal, mild acid for THP removal)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Methodology:
-
Deprotection of the Linker:
-
Step 1a: Selective deprotection of the THP group on this compound using a mild acidic condition to reveal a primary alcohol.
-
Step 1b: Activation of the newly exposed alcohol (e.g., conversion to a mesylate or tosylate) to facilitate coupling with the K-Ras inhibitor.
-
-
Conjugation to K-Ras Warhead:
-
React the activated linker with the K-Ras(G12C) inhibitor. The specific reaction will depend on the functional groups present on both molecules but will likely involve nucleophilic substitution.
-
Purify the resulting intermediate product using column chromatography.
-
-
Deprotection of the Second Functional Group:
-
Remove the Boc protecting group from the pyrrolidine nitrogen of the intermediate product using a strong acid like trifluoroacetic acid to expose the secondary amine.
-
-
Conjugation to E3 Ligase Ligand:
-
Couple the deprotected intermediate with the VHL ligand, which typically has a carboxylic acid moiety, using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC compound using preparative HPLC to achieve high purity.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Conclusion
This compound is a critical and versatile chemical tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure and functional groups allow for the rational design and synthesis of potent and selective PROTAC molecules. As research into "undruggable" targets continues to expand, the demand for sophisticated linkers like this one will undoubtedly grow, paving the way for novel therapeutic interventions for a wide range of diseases.
References
- 1. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound|Cas# 2378261-80-2 [glpbio.cn]
- 14. This compound | PROTAC Linker | MCE [medchemexpress.cn]
The Role of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted therapeutics, the development of novel chemical tools to manipulate cellular processes is paramount. One such tool, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, has emerged as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its application in research, focusing on its role in the creation of potent protein degraders, the experimental methodologies used to validate them, and the cellular pathways they target.
This compound is a heterobifunctional linker molecule. Its structure is meticulously designed with several key chemical motifs:
-
A Pyrrolidine (B122466) Core with a protected alcohol (-CH2OH): This serves as a versatile chemical handle for covalent attachment to a target protein ligand.
-
A Polyethylene Glycol (PEG4) chain: This flexible, hydrophilic spacer enhances the solubility of the final PROTAC molecule and optimizes the spatial orientation between the two ends of the chimera.[1] The length of the PEG linker is a critical parameter that influences the efficacy and selectivity of the PROTAC.[2]
-
A Boc-protected amine (N-Boc): The tert-Butoxycarbonyl group is a standard protecting group for the nitrogen on the pyrrolidine ring, which can be removed under specific conditions to allow for conjugation to an E3 ligase ligand.[3]
-
A Tetrahydropyran (THP) group: This acts as an acid-labile protecting group for the terminal hydroxyl end of the PEG chain, allowing for selective deprotection and reaction during the multi-step synthesis of a PROTAC.[1]
The primary application of this linker is in the synthesis of PROTACs, which are engineered molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate specific proteins of interest (POIs), particularly those implicated in disease.[2][4][5]
Core Application: Synthesis of K-Ras Degraders
A significant application of this compound is in the synthesis of "PROTAC K-Ras Degrader-1".[6][7] The K-Ras protein, a member of the RAS GTPase family, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[] These mutations lock K-Ras in a constitutively active, signal-transmitting state, driving uncontrolled cell proliferation and survival through downstream pathways like the RAF-MEK-ERK and PI3K-AKT cascades.[9][10]
PROTACs synthesized using this linker are designed to bind to the K-Ras protein with one arm and an E3 ubiquitin ligase (such as Cereblon or VHL) with the other.[11][9][12] This induced proximity triggers the E3 ligase to tag the K-Ras protein with a polyubiquitin (B1169507) chain, marking it for destruction by the proteasome.
Quantitative Data on K-Ras PROTAC Efficacy
The effectiveness of K-Ras targeting PROTACs is evaluated using several key metrics. The data below, compiled from various studies on different K-Ras PROTACs, illustrates the typical potency and efficacy observed in preclinical research.
| PROTAC Descriptor | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Citation(s) |
| PROTAC K-Ras Degrader-1 | SW1573 | K-Ras | Not Reported | ≥70% | Not Reported | [4][13] |
| Pan-KRAS Degrader-1 | AGS | KRAS (G12D) | 1.1 | 95% | 3 | |
| Pan-KRAS Degrader-1 | SW620 | KRAS (G12V) | Not Reported | >90% | 10 | |
| Pan-KRAS Degrader-1 | H358 | KRAS (G12C) | Not Reported | Not Reported | 5 | |
| LC-2 | NCI-H2030 | KRAS (G12C) | ~250 | >90% | Not Reported | |
| LC-2 | SW1573 | KRAS (G12C) | ~760 | ~75% | Not Reported | [9] |
Table 1: In Vitro Efficacy of Representative K-Ras PROTACs. DC₅₀ represents the concentration of the PROTAC required to achieve 50% of the maximum degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed. IC₅₀ is the concentration of the PROTAC that inhibits 50% of cell proliferation.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein like K-Ras.
K-Ras Downstream Signaling
Degradation of K-Ras is intended to shut down its pro-survival and pro-proliferative signaling. The diagram below outlines the two primary downstream pathways activated by oncogenic K-Ras.
General Experimental Workflow
The development and validation of a K-Ras PROTAC involves a multi-step process from chemical synthesis to cellular characterization.
Experimental Protocols
Below are detailed, generalized protocols for the key experiments used to characterize K-Ras PROTACs synthesized from linkers like this compound.
Protocol 1: PROTAC Synthesis (General Strategy)
The synthesis of a final PROTAC is a multi-step process. The this compound linker must be covalently attached to both a K-Ras binding moiety and an E3 ligase ligand.
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Linker Activation: The terminal hydroxyl group (-CH2OH) on the pyrrolidine ring is typically converted to a more reactive group, such as a mesylate or tosylate, or oxidized to an aldehyde for reductive amination. This allows for nucleophilic substitution or coupling with the K-Ras targeting ligand.
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First Coupling Reaction: The activated linker is reacted with the K-Ras targeting warhead (e.g., an analogue of MRTX1133 or Adagrasib). The reaction conditions (solvent, temperature, catalyst) are highly dependent on the specific chemical functionalities of the two molecules.
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Deprotection: The Boc and/or THP protecting groups are removed. The Boc group is typically removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Second Coupling Reaction: The now-free amine or hydroxyl group on the linker is coupled to the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon or a hydroxyproline-based ligand for VHL) using standard peptide coupling reagents (e.g., HATU, HOBt) or other appropriate conjugation chemistry.
-
Purification: The final PROTAC compound is purified, typically using reverse-phase high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: K-Ras Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in cellular K-Ras protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed SW1573 or another appropriate KRAS-mutant cell line (e.g., MIA PaCa-2, NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 18-24 hours).
-
To confirm a proteasome-dependent mechanism, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against K-Ras (e.g., at a 1:1000 dilution or 1-2 µg/mL) and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.[2][3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control.
-
Plot the normalized K-Ras levels against the PROTAC concentration and fit the curve using non-linear regression to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a specialized and highly valuable chemical linker for the construction of PROTACs. Its well-defined functional groups and hydrophilic PEG spacer enable the rational design and synthesis of potent degraders for challenging therapeutic targets like oncogenic K-Ras. The experimental workflows and protocols detailed herein provide a robust framework for researchers to synthesize and validate novel PROTACs, advancing the frontier of targeted protein degradation and offering new therapeutic possibilities for K-Ras-driven cancers and other diseases.
References
- 1. Item - Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - American Chemical Society - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. K-Ras Monoclonal Antibody (9.13) (415700) [thermofisher.com]
- 4. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Strategic Role of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH as a PROTAC Linker in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them. The efficacy of these heterobifunctional molecules is critically dependent on the judicious selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the interconnecting linker. This guide provides a comprehensive technical overview of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a specialized PEG-based linker, and its application in the design and synthesis of potent PROTACs, with a particular focus on the degradation of challenging targets such as K-Ras.
Core Concepts: The PROTAC Linker's Pivotal Function
The linker component of a PROTAC is far from a passive spacer. Its length, composition, and conformational flexibility are determining factors in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This, in turn, dictates the efficiency of polyubiquitination and subsequent proteasomal degradation of the target protein. An optimally designed linker will facilitate the correct spatial orientation of the POI and E3 ligase, enhancing the cooperativity of the ternary complex and ultimately leading to improved degradation potency and selectivity.
Physicochemical Properties of this compound
This compound is a PROTAC linker characterized by several key structural features that impart desirable physicochemical properties for PROTAC design.
| Property | Structural Feature | Implication for PROTAC Design |
| Hydrophilicity | Polyethylene glycol (PEG4) chain | Enhances aqueous solubility of the final PROTAC molecule, which can improve cell permeability and pharmacokinetic properties. |
| Flexibility and Length | Four ethylene (B1197577) glycol units | Provides sufficient length and conformational flexibility to span the distance between the POI and E3 ligase, facilitating the formation of a stable ternary complex. |
| Synthetic Handle | Terminal hydroxyl (-CH2OH) group | Allows for straightforward chemical modification and conjugation to either the POI-binding ligand or the E3 ligase ligand through standard coupling reactions. |
| Rigidity Element | Pyrrolidine (B122466) ring | Introduces a degree of conformational constraint, which can help to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation. |
| Protecting Group | tert-Butoxycarbonyl (N-Boc) | Protects the pyrrolidine nitrogen during synthesis, allowing for selective deprotection and further functionalization if required. |
| Protecting Group | Tetrahydropyran (THP) | Protects a hydroxyl group, which can be selectively removed under acidic conditions to reveal a reactive site for further conjugation. |
Application in K-Ras Degradation
The utility of this compound is exemplified by its suggested use in the synthesis of "PROTAC K-Ras Degrader-1".[1][2] This commercially available PROTAC is reported to effectively degrade K-Ras, with a degradation efficacy of ≥70% in SW1573 cells.[1][2] While the specific synthetic protocol for this proprietary compound is not publicly available, the following section provides a representative experimental methodology for the synthesis of a K-Ras targeting PROTAC, based on established chemical principles and published literature for similar molecules.
Representative Experimental Protocols
Synthesis of a K-Ras Targeting PROTAC
This protocol describes a general strategy for synthesizing a K-Ras degrader by coupling a K-Ras targeting warhead and an E3 ligase ligand (e.g., a VHL ligand) using a linker derived from this compound.
Step 1: Activation of the Linker's Hydroxyl Group
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a sulfonylating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions and purify the resulting activated linker by column chromatography.
Step 2: Conjugation to the E3 Ligase Ligand
-
Dissolve the activated linker and the E3 ligase ligand (containing a nucleophilic group, such as a phenol (B47542) or amine) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a suitable base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture as required and monitor for completion by LC-MS.
-
Purify the resulting E3 ligase-linker conjugate by preparative HPLC.
Step 3: Deprotection and Conjugation to the K-Ras Ligand
-
Selectively deprotect the appropriate functional group on the E3 ligase-linker conjugate. For example, the Boc group can be removed with trifluoroacetic acid, or the THP group can be removed with a mild acid.
-
Activate the carboxylic acid group on the K-Ras targeting ligand using a peptide coupling reagent (e.g., HATU or HBTU) in the presence of a base.
-
Add the deprotected E3 ligase-linker conjugate to the activated K-Ras ligand.
-
Stir the reaction at room temperature until completion is confirmed by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Evaluation of K-Ras Degradation by Western Blot
-
Cell Culture and Treatment: Seed a K-Ras mutant cancer cell line (e.g., MIA PaCa-2 or SW1573) in 12-well plates. After allowing the cells to adhere, treat them with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody against K-Ras. As a loading control, also probe the membrane with an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH).
-
Detection and Quantification: After washing, incubate the membrane with a secondary antibody conjugated to a detection enzyme (e.g., HRP). Visualize the protein bands using an appropriate substrate and a chemiluminescence imaging system. Quantify the band intensities using image analysis software.
Visualizing the Mechanism and Pathways
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: PROTAC Mechanism of Action.
Figure 2: Simplified K-Ras Signaling Pathway.
Figure 3: PROTAC Evaluation Workflow.
Conclusion
This compound represents a sophisticated and versatile linker for the construction of PROTACs. Its combination of a hydrophilic PEG chain, a conformationally influential pyrrolidine ring, and convenient synthetic handles makes it an attractive choice for researchers aiming to develop potent and drug-like protein degraders. While the precise details for its application in commercially available products like "PROTAC K-Ras Degrader-1" remain proprietary, the principles and representative protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel PROTACs targeting K-Ras and other challenging proteins. The continued exploration of linkerology, utilizing well-designed building blocks such as this compound, will undoubtedly be a key driver of success in the expanding field of targeted protein degradation.
References
The Pyrrolidine Moiety in PROTAC Linkers: A Technical Guide to a Privileged Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. While flexible alkyl and polyethylene (B3416737) glycol (PEG) chains have been common, the field is increasingly adopting rigid scaffolds to optimize PROTAC performance. Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) have become popular for imparting conformational rigidity and improving drug-like properties.[1][2][3] This guide focuses on the role and potential of the pyrrolidine (B122466) ring, a five-membered saturated N-heterocycle recognized as a "privileged scaffold" in medicinal chemistry, as a functional component within PROTAC linkers.
The PROTAC Linker: More Than Just a Connection
The efficacy of a PROTAC is fundamentally dependent on the formation of a stable and productive ternary complex between the POI and an E3 ligase.[2][] The linker that tethers the two binding moieties plays a crucial role in this process by governing the spatial orientation and proximity of the two proteins. Key functions of the linker include:
-
Controlling Ternary Complex Geometry: The length, rigidity, and attachment points of the linker dictate the feasibility and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity.[2][5]
-
Modulating Physicochemical Properties: As PROTACs are often large molecules that fall "beyond the Rule of Five," their solubility and permeability are significant challenges.[6][7] The linker's composition directly impacts properties like polar surface area (PSA), lipophilicity, and the number of rotatable bonds, which are critical for cell penetration and oral bioavailability.[8][9]
-
Influencing Pharmacokinetics: The linker can affect the metabolic stability of the PROTAC. Rigid scaffolds are often less susceptible to metabolism compared to flexible linear chains.[9]
The most common linker motifs are flexible PEG and alkyl chains. However, to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, rigid linkers incorporating cyclic structures are increasingly utilized.[1][2][10]
Table 1: Comparison of Common PROTAC Linker Motifs
| Linker Type | Representative Structure | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chain | -[CH2]n- | Flexible, hydrophobic | Synthetically accessible; allows for broad conformational sampling. | Can lead to poor solubility; high flexibility may incur an entropic penalty upon binding. |
| PEG Chain | -[CH2CH2O]n- | Flexible, hydrophilic | Improves aqueous solubility and can engage in hydrogen bonding.[11] | Can increase PSA and may be metabolically liable. |
| Piperidine/ Piperazine | Cyclic amine | Rigid, hydrophilic (at physiological pH) | Imparts conformational rigidity; can improve solubility and metabolic stability.[1] | May overly constrain the PROTAC, preventing optimal ternary complex formation. |
| Pyrrolidine | 5-membered cyclic amine | Rigid, stereochemically rich | Provides 3D structural diversity and conformational constraint; multiple points for substitution allow fine-tuning of vectors. | Less explored in linkers; synthesis can be more complex than linear chains. |
The Pyrrolidine Scaffold: A Functional Component for Advanced Linker Design
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, valued for its three-dimensional structure, stereochemical complexity, and favorable physicochemical properties. While its role in PROTACs is most famously exemplified by the hydroxyproline (B1673980) core of von Hippel-Lindau (VHL) E3 ligase ligands, its incorporation into the linker itself offers compelling strategic advantages.
Imparting Conformational Rigidity
The saturated, non-planar structure of the pyrrolidine ring can significantly reduce the number of rotatable bonds in a linker.[2] This pre-organization can lower the entropic cost of ternary complex formation, potentially leading to higher binding affinity and cooperativity. By constraining the possible conformations, a pyrrolidine moiety can orient the warhead and E3 ligase ligand into a geometry that is optimal for productive ubiquitination.[10]
Modulating Physicochemical Properties for Enhanced Permeability
A primary hurdle for PROTACs is achieving sufficient cell permeability. Linkers that enable a PROTAC to act as a "molecular chameleon"—adopting a folded, less polar conformation in the nonpolar lipid bilayer and an extended, more polar state in aqueous environments—are highly desirable.[8] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs).
The pyrrolidine scaffold can contribute to this phenomenon in several ways:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, and the ring can be functionalized with polar groups to enhance aqueous solubility.
-
Permeability: The rigid structure can facilitate the adoption of compact, membrane-permeable conformations. By shielding polar groups through specific folding patterns, the overall polarity of the molecule can be dynamically reduced, aiding passive diffusion across the cell membrane.[7][8]
The Power of Stereochemistry
Unlike piperidine or piperazine, the pyrrolidine ring offers multiple stereocenters that can be precisely controlled. The stereochemistry at positions C2, C3, C4, and C5 can be used to fine-tune the exit vectors of the linker, thereby subtly altering the angle and distance between the two ends of the PROTAC. This level of control is critical, as even minor changes in the ternary complex architecture can have profound effects on degradation efficacy. A study on a PROTAC with a cyclohexyl linker demonstrated that a single stereochemical inversion (from cis to trans) dramatically altered the linker's conformation, binding affinity, and ultimately, the degradation activity, highlighting the critical importance of stereochemical control in rigid linkers.[12]
Table 2: Illustrative Degradation Data for PROTACs with Rigid Linkers
This table includes data for PROTACs with piperazine/pyrimidine linkers to demonstrate the impact of rigid scaffolds, as specific data for pyrrolidine-linker PROTACs is not widely published.
| PROTAC | Target | Linker Moiety | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| PROTAC 83 | RIPK2 | Piperazine/Pyrimidine | pDC₅₀ = 9.4 | >90% | THP-1 | [1] |
| ARV-771 | BET Proteins | Piperidine/Ether | < 5 nM | >90% | 22Rv1 | [13] |
| TBK1 Degrader | TBK1 | Alkyl/Ether (21 atoms) | 3 nM | 96% | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC is to induce the degradation of a target protein via the Ubiquitin-Proteasome System (UPS). This process involves several key steps, from cell entry to final proteolysis.
PROTAC Mechanism of Action
Logical Workflow for PROTAC Design and Evaluation
The development of an effective PROTAC requires a systematic approach, from initial design to cellular validation. Incorporating a pyrrolidine moiety into the linker is a rational design choice aimed at improving key properties.
Key Experimental Protocols
Validating the function of a novel PROTAC requires a suite of biochemical and cellular assays. Below are detailed methodologies for essential experiments.
Protocol: Western Blot for Quantifying Protein Degradation (DC₅₀ and Dₘₐₓ)
This protocol is used to measure the concentration-dependent degradation of a target protein in cells treated with a PROTAC.[14]
1. Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.[14]
2. Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells, collect the lysate into a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
4. Detection and Data Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[7][15]
1. Materials and Setup:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Phosphate buffer saline (PBS) at pH 7.4.
-
PROTAC stock solution in DMSO.
2. Procedure:
-
Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and let it impregnate for 5 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM, with final DMSO concentration <1%). Add 150 µL of this solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
A is the area of the filter.
-
t is the incubation time.
-
[C]a is the concentration in the acceptor well.
-
[C]eq is the equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.
-
Protocol: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol validates the formation of the POI-PROTAC-E3 ligase complex within cells.[6]
1. Cell Treatment and Lysis:
-
Treat cells expressing the POI and E3 ligase with the PROTAC at an effective concentration (e.g., near the DC₅₀) for a short duration (e.g., 2-4 hours). Include vehicle and negative control PROTAC treatments.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.
2. First Immunoprecipitation (IP):
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the lysate with an antibody against the POI (or a tag on the POI) overnight at 4°C to capture the POI and any interacting partners.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
3. Elution and Second IP (Optional, for higher confidence):
-
Elute the complexes from the beads using a gentle elution buffer (e.g., a competitive peptide if using a tagged protein).[6]
-
Perform a second IP on the eluate using an antibody against the E3 ligase (or a tag on the ligase).
4. Western Blot Analysis:
-
Elute the final immunoprecipitated complexes from the beads by boiling in sample buffer.
-
Run the samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the POI and the E3 ligase.
-
A successful Co-IP is indicated by the presence of the E3 ligase band in the sample where the POI was pulled down (and vice-versa), specifically in the PROTAC-treated sample.
Conclusion and Future Outlook
The linker is a central element in the rational design of potent and drug-like PROTACs. While flexible linkers have been instrumental in early discovery, rigid scaffolds are key to unlocking the next generation of degraders with improved pharmacokinetic profiles. The pyrrolidine ring, a privileged scaffold in drug discovery, offers a unique combination of conformational rigidity, stereochemical complexity, and 3D architecture that can be strategically exploited in linker design. Its ability to pre-organize the PROTAC, modulate physicochemical properties for better permeability, and provide fine-tuned control over ternary complex geometry through stereoisomerism makes it a highly attractive, albeit currently underutilized, linker moiety. As synthetic methodologies advance, the incorporation of pyrrolidine and other sophisticated heterocyclic systems will be crucial in expanding the chemical space of PROTACs and accelerating the development of novel therapeutics for previously "undruggable" targets.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on THP-PEG4-Pyrrolidine(N-Boc)-CH2OH for Targeted Protein Degradation of KRAS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein frequently mutated in various aggressive cancers. Its "undruggable" nature has historically posed a significant challenge in cancer therapy. The advent of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for therapeutic intervention. This technical guide focuses on the application of the linker molecule, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, in the development of PROTACs for the targeted degradation of the KRAS protein. This document provides a comprehensive overview of the underlying science, quantitative data on relevant KRAS degraders, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to KRAS and Targeted Protein Degradation
The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1] Somatic mutations in the KRAS gene, particularly at codons 12, 13, and 61, lead to a constitutively active protein that drives uncontrolled cell growth and tumor formation.[1] These mutations are prevalent in some of the most lethal cancers, including pancreatic, colorectal, and lung cancers.[1]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[2] A PROTAC consists of three key components: a ligand that binds to the target protein (e.g., KRAS), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
The Role of this compound as a PROTAC Linker
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is a polyethylene (B3416737) glycol (PEG)-based linker that can be incorporated into the synthesis of PROTACs.[2][3] PEG linkers are commonly used in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[4]
This compound is specifically used in the synthesis of PROTAC K-Ras Degrader-1 (MedChemExpress catalog number HY-129523), a Cereblon-based PROTAC.[2][3]
Quantitative Data on KRAS Degraders
Precise quantitative data is essential for the evaluation and comparison of PROTAC efficacy. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| PROTAC K-Ras Degrader-1 | K-Ras | Cereblon | SW1573 | Not explicitly stated | ≥70% | [2] |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.59 ± 0.20 µM | ~75% | [5] |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 0.32 ± 0.08 µM | ~75% | [5] |
| LC-2 | KRAS G12C | VHL | SW1573 | 0.76 ± 0.15 µM | ~90% | [6] |
| LC-2 | KRAS G12C | VHL | NCI-H23 | 0.25 ± 0.04 µM | ~90% | [6] |
| LC-2 | KRAS G12C | VHL | NCI-H358 | 0.45 ± 0.12 µM | ~85% | [6] |
Signaling Pathways and Mechanisms of Action
The KRAS Signaling Pathway
Mutated KRAS perpetually activates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[7]
Caption: Simplified KRAS signaling cascade leading to cell proliferation and survival.
Mechanism of Action of a KRAS PROTAC
A KRAS-targeting PROTAC utilizes the cell's ubiquitin-proteasome system to induce the degradation of the KRAS protein.
Caption: Mechanism of PROTAC-induced targeted degradation of the KRAS protein.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of KRAS-targeting PROTACs.
Western Blot for KRAS Degradation
This protocol outlines the steps to quantify the reduction in KRAS protein levels following PROTAC treatment.
Materials:
-
KRAS mutant cancer cell lines (e.g., SW1573, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS-targeting PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the KRAS PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities for KRAS and the loading control. Normalize the KRAS signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blot analysis of KRAS protein degradation.
In-Cell KRAS Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of KRAS is mediated by the ubiquitin-proteasome system.
Materials:
-
KRAS mutant cancer cells
-
KRAS-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease and deubiquitinase inhibitors
-
Anti-KRAS antibody
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the KRAS PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody to capture KRAS and its binding partners. Use protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Wash the beads to remove non-specific binders. Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Detection: Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.
-
Analysis: An increase in the ubiquitinated KRAS signal in the presence of the PROTAC (and further accumulation with MG132) confirms the mechanism of action.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the KRAS-PROTAC-E3 ligase ternary complex within living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-KRAS and HaloTag®-E3 ligase (e.g., CRBN or VHL)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-KRAS and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the KRAS PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation.
Conclusion
The use of the this compound linker in the synthesis of KRAS-targeting PROTACs, such as PROTAC K-Ras Degrader-1, represents a promising strategy for the targeted degradation of the historically challenging KRAS oncoprotein. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working in this exciting field. Further optimization of the warhead, linker, and E3 ligase ligand components of KRAS PROTACs will continue to advance the development of novel and effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Architect of Destruction: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in Engineering Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a pivotal linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not a direct inducer of protein ubiquitination itself, this linker is a critical component in the creation of powerful molecules designed to hijack the cell's own protein disposal machinery. This document will focus on the principles and practical applications of a PROTAC synthesized using this linker, specifically "PROTAC KRAS G12D degrader 1" (also referred to as compound 8o), a selective degrader of the oncogenic KRAS G12D mutant protein.
Introduction to PROTAC Technology and the Role of the Linker
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in therapeutic intervention. They function by bringing a target protein into close proximity with an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. This induced proximity leads to the target protein being tagged with ubiquitin molecules, marking it for degradation by the proteasome.
A PROTAC molecule is comprised of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker, for which this compound is an example, is not merely a spacer. Its length, flexibility, and chemical properties are critical for the proper orientation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The PROTAC KRAS G12D degrader 1, synthesized using a linker derived from this compound, specifically targets the KRAS G12D mutant protein. The mechanism of action, which is central to its function, is a multi-step process within the cell.
First, the PROTAC molecule enters the cell. One end of the PROTAC binds to the KRAS G12D protein, while the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This results in the formation of a ternary complex consisting of KRAS G12D, the PROTAC, and VHL. The formation of this complex is a critical step, as it brings the E3 ligase in close proximity to the target protein.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the KRAS G12D protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
The polyubiquitinated KRAS G12D is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can go on to induce the degradation of another target protein molecule, acting in a catalytic manner.
This targeted degradation of KRAS G12D leads to the suppression of downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The efficacy of PROTAC KRAS G12D degrader 1 has been demonstrated through various in vitro studies. The following tables summarize key quantitative data on its degradation potency and anti-proliferative activity in different cancer cell lines.
| Cell Line | KRAS Genotype | DC50 (nM) |
| SNU-1 | Heterozygous KRAS G12D | 19.77 |
| HPAF-II | Heterozygous KRAS G12D | 52.96 |
| AGS | Heterozygous KRAS G12D | 7.49 |
| PANC 04.03 | Heterozygous KRAS G12D | 87.8 |
| AsPC-1 | KRAS G12D | Not Reported |
| Table 1: In Vitro Degradation Potency (DC50) of PROTAC KRAS G12D Degrader 1 (Compound 8o). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. |
| Cell Line | KRAS Genotype | IC50 (nM) |
| AsPC-1 | KRAS G12D | 59.97 |
| SNU-1 | Heterozygous KRAS G12D | 43.51 |
| HPAF-II | Heterozygous KRAS G12D | 31.36 |
| AGS | Heterozygous KRAS G12D | 51.53 |
| PANC 04.03 | Heterozygous KRAS G12D | >10000 |
| Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTAC KRAS G12D Degrader 1 (Compound 8o). The IC50 value represents the concentration of the PROTAC required to inhibit cell growth by 50%. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of PROTACs like the KRAS G12D degrader 1.
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of the target protein in cancer cell lines.
Materials:
-
KRAS G12D mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS, PANC 04.03)
-
PROTAC KRAS G12D degrader 1
-
Vehicle control (e.g., DMSO)
-
RIPA buffer
-
BCA assay kit
-
Laemmli buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KRAS G12D, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescent imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate DC50 values using appropriate software.
-
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of the PROTAC.
Materials:
-
Cancer cell lines
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the data and calculate the IC50 value.
-
Analysis of Downstream Signaling
This protocol is used to assess the functional consequences of target protein degradation.
Materials:
-
As per the Cellular Degradation Assay protocol
-
Primary antibodies for signaling proteins (e.g., anti-pERK, anti-total ERK)
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as the cellular degradation assay, typically with a shorter treatment time (e.g., 6 hours) to capture signaling changes.
-
Western Blotting: Perform Western blotting as described above, probing for phosphorylated and total forms of downstream signaling proteins.
-
Data Analysis: Quantify the band intensities to determine the effect of the PROTAC on the signaling pathway.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of action for a KRAS-targeting PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutic agents. The ability to synthesize molecules like the PROTAC KRAS G12D degrader 1, which can effectively induce the degradation of previously "undruggable" targets, opens up new avenues for drug discovery and the treatment of diseases such as cancer. The data and protocols presented in this guide provide a framework for the evaluation and characterization of such molecules, highlighting the importance of linker chemistry in the development of potent and selective protein degraders.
Methodological & Application
Synthesis of PROTAC K-Ras Degrader-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of PROTAC K-Ras Degrader-1 utilizing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker. This guide outlines the synthetic strategy, experimental procedures, and biological evaluation of this targeted protein degrader.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTAC K-Ras Degrader-1 is a bifunctional molecule designed to selectively target the oncogenic K-Ras protein for ubiquitination and subsequent degradation by the proteasome. It comprises a ligand that binds to K-Ras, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a flexible PEG-based linker, this compound, that connects the two ligands.[1][2][3] The degradation of K-Ras effectively shuts down its downstream signaling pathways, which are critical for cancer cell proliferation and survival.
Data Presentation
Physicochemical Properties of the Linker
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Molecular Formula | C23H43NO9 | N/A |
| Molecular Weight | 477.59 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
Biological Activity of K-Ras PROTACs (Representative Data)
| Compound | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC K-Ras Degrader-1 | K-Ras | Cereblon | Not explicitly stated | ≥70% | SW1573 | [1] |
| Pan-KRAS degrader-1 | Pan-KRAS | VHL | 1.1 nM | 95% | AGS | [4] |
| KRAS G12C Degrader | KRAS G12C | Cereblon | Not explicitly stated | Not explicitly stated | Reporter cells | N/A |
Experimental Protocols
The synthesis of PROTAC K-Ras Degrader-1 is a multi-step process involving the sequential coupling of the K-Ras ligand, the this compound linker, and the Cereblon E3 ligase ligand. The following is a representative protocol based on established methods for PROTAC synthesis.[5][6]
Protocol 1: Synthesis of K-Ras Ligand-Linker Conjugate
This protocol describes the coupling of a K-Ras ligand (with a suitable functional group, e.g., a carboxylic acid) to the this compound linker. A variety of K-Ras ligands can be utilized in the synthesis of PROTAC K-Ras Degrader-1.[7]
Materials:
-
K-Ras ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the K-Ras ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the K-Ras ligand-Linker(Boc) conjugate.
Protocol 2: Boc Deprotection
This step removes the Boc protecting group from the pyrrolidine (B122466) nitrogen of the linker.
Materials:
-
K-Ras ligand-Linker(Boc) conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the K-Ras ligand-Linker(Boc) conjugate in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Protocol 3: Coupling of Cereblon Ligand to form PROTAC K-Ras Degrader-1
This final step couples the deprotected K-Ras ligand-linker intermediate with a Cereblon E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a carboxylic acid handle).
Materials:
-
K-Ras ligand-Linker-NH2 (amine salt from Protocol 2) (1.0 eq)
-
Cereblon ligand-COOH (e.g., pomalidomide derivative) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the Cereblon ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the K-Ras ligand-Linker-NH2 dissolved in a minimal amount of DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC K-Ras Degrader-1 by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Protocol 4: In Vitro Evaluation of K-Ras Degradation
This protocol describes the use of Western blotting to determine the degradation of K-Ras in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing K-Ras (e.g., SW1573)
-
PROTAC K-Ras Degrader-1
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-K-Ras, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC K-Ras Degrader-1 (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against K-Ras and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for K-Ras and the loading control. Normalize the K-Ras signal to the loading control to determine the percentage of K-Ras degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Visualizations
K-Ras Signaling Pathway and PROTAC Mechanism of Action
Caption: K-Ras signaling pathway and PROTAC-mediated degradation.
Experimental Workflow for Synthesis and Evaluation of PROTAC K-Ras Degrader-1
Caption: Workflow for synthesis and evaluation of PROTAC K-Ras Degrader-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC K-Ras Degrader-1 | PROTAC Degrader | TargetMol [targetmol.com]
- 3. PROTAC K-Ras Degrader-1, 2378258-52-5 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Protocol for Amide Coupling of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH to a Warhead
Audience: Researchers, scientists, and drug development professionals involved in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.
Introduction: This document provides a detailed protocol for the conjugation of a heterobifunctional linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, to a payload or "warhead" containing a carboxylic acid functional group. This linker is designed with distinct functionalities to facilitate the assembly of complex bioconjugates. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules[1][][3]. The pyrrolidine (B122466) scaffold provides a defined three-dimensional structure, while the terminal alcohol (-CH2OH) serves as the attachment point for the warhead. The linker features two key protecting groups: a Tetrahydropyranyl (THP) group on the PEG terminus and a tert-Butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen. These groups allow for orthogonal deprotection and subsequent conjugation to other molecules, such as targeting antibodies.
The protocol herein focuses on the formation of an ester bond between the linker's primary alcohol and the warhead's carboxylic acid, a common and robust conjugation strategy. This is achieved using a carbodiimide-mediated coupling reaction, which is known for its mild conditions and broad applicability[4][5][6].
Overall Reaction Scheme
The overall process involves three main stages:
-
Esterification: Coupling of the linker's terminal alcohol to the warhead's carboxylic acid.
-
Purification: Isolation of the final conjugate using chromatography.
-
Characterization: Confirmation of the product's structure and purity.
A general chemical scheme for the coupling reaction is presented below.
Caption: General scheme for carbodiimide-mediated esterification.
Experimental Protocol: Ester Coupling
This protocol details the esterification of the linker with a generic carboxylic acid-containing warhead using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst.
Materials and Reagents
-
This compound (Linker)
-
Carboxylic acid-containing warhead (Warhead-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, if required for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, stir bars, etc.)
-
Thin Layer Chromatography (TLC) plates and visualization system (UV lamp, staining solution)
Reaction Setup and Procedure
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the Warhead-COOH (1.0 eq) and the Linker (1.1 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to the flask to dissolve the reagents. A typical concentration is 0.1 M with respect to the limiting reagent (Warhead-COOH). If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Catalyst Addition: Add DMAP (0.1-0.2 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add EDC (1.5 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4 to 24 hours. The disappearance of the limiting starting material indicates completion.
Work-up Procedure
-
Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 20 mL per mmol of warhead) to remove unreacted acid and acidic byproducts.
-
Water (1 x 20 mL per mmol of warhead).
-
Brine (1 x 20 mL per mmol of warhead) to aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation: Reagents and Conditions
The following table summarizes the typical stoichiometry and conditions for the coupling reaction.
| Reagent/Parameter | Stoichiometry / Value | Purpose |
| Warhead-COOH | 1.0 eq (Limiting Reagent) | Substrate |
| Linker | 1.1 - 1.2 eq | Substrate (slight excess to ensure full conversion) |
| EDC | 1.5 eq | Carboxylic acid activating agent |
| DMAP | 0.1 - 0.2 eq | Acyl-transfer catalyst |
| Solvent | Anhydrous DCM | Reaction medium |
| Temperature | Room Temperature (~20-25°C) | Reaction condition |
| Reaction Time | 4 - 24 hours | Reaction duration (monitor for completion) |
| Typical Yield (after purification) | 60 - 85% | Expected outcome |
| Typical Purity (by HPLC) | >95% | Expected outcome |
Purification and Characterization
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate (B1210297) in hexanes. The polarity of the gradient should be determined based on preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified linker-warhead conjugate. Both normal-phase and reverse-phase chromatography are effective techniques for purifying linker-drug conjugates[7].
Characterization Methods
The identity, structure, and purity of the final conjugate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the conjugate.[8][9] Key diagnostic signals include the disappearance of the alcohol proton from the linker and the appearance of new signals corresponding to the ester linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized conjugate, matching the calculated molecular weight.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product. A purity level of >95% is typically required for subsequent biological applications.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and analysis of the linker-warhead conjugate.
Caption: Experimental workflow for linker-warhead conjugation.
Protocols for Subsequent Deprotection
After successful conjugation to the warhead, the THP and/or Boc protecting groups may need to be removed for subsequent steps, such as attachment to an antibody. These deprotection steps are typically performed under acidic conditions.
THP Group Deprotection
The THP ether is labile to acidic conditions.[11][12]
-
Reagents: Acetic acid, Tetrahydrofuran (THF), Water.
-
Protocol:
-
Dissolve the THP-protected conjugate in a 3:1:1 mixture of Acetic Acid:THF:Water.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol. Alternatively, milder conditions such as using pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) at 55°C can be employed for sensitive substrates.[13]
-
Boc Group Deprotection
The N-Boc group is also readily cleaved under acidic conditions.[14][15]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the N-Boc protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base if necessary. Note: The choice of which group to deprotect first and the specific conditions should be determined based on the overall synthetic strategy and the stability of the warhead.
-
References
- 1. mdpi.com [mdpi.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. news-medical.net [news-medical.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
Application Notes and Protocols for In-Cell Click-Formed PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the design, synthesis, and cellular evaluation of Proteolysis Targeting Chimeras (PROTACs) formed intracellularly via click chemistry. This approach, termed in-cell click-formed PROTACs or "CLIPTACs," addresses common challenges associated with large, pre-formed PROTAC molecules, such as poor membrane permeability.[1] By introducing two smaller, bio-orthogonal precursor molecules that assemble into the active PROTAC within the cell, this strategy offers a promising avenue for enhancing therapeutic potential.[1][2][3] These protocols specifically focus on the use of polyethylene (B3416737) glycol (PEG) linkers, which are critical for modulating the physicochemical properties and efficacy of the final PROTAC.[4][5]
Introduction
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest, POIs).[6][7] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[5] The formation of a ternary complex between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6][8]
Despite their therapeutic promise, the high molecular weight of conventional PROTACs can impede their cellular uptake and overall efficacy.[1] The in-cell self-assembly of PROTACs from smaller, more cell-permeable precursors via bio-orthogonal click chemistry offers an elegant solution to this problem.[1][2][3] This strategy has been shown to be effective for the targeted degradation of various oncoproteins.[2][9]
This application note details the experimental setup for in-cell click-formed PROTACs featuring PEG linkers. PEG linkers are advantageous as they can enhance solubility, influence cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[4][10] The protocols provided cover the synthesis of PROTAC precursors, their delivery to cells, in-cell click reaction, and subsequent assays to evaluate PROTAC formation and efficacy.
Signaling Pathway and Experimental Workflow
The fundamental principle of in-cell click-formed PROTACs is the intracellular assembly of two precursor molecules into a functional PROTAC. This process and the subsequent mechanism of action are depicted below.
References
- 1. Discovery of intracellular self-assembly protein degraders driven by tumor-specific activatable bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Self-Assembly of PROTACs by Bioorthogonal Chemistry for Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - In Situ PROTAC Synthesis Enabled by Pathologically Activated Bioorthogonal Catalysis for Precision Cancer Therapy - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase PROTAC Synthesis using THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This is achieved by simultaneously binding a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization.
Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of PROTAC libraries. The linker, in particular, plays a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex. THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a versatile linker that incorporates a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and cell permeability. It features a tetrahydropyranyl (THP) protected alcohol for initial resin attachment and a tert-butyloxycarbonyl (Boc) protected amine on a pyrrolidine (B122466) scaffold, which can be derivatized to incorporate an E3 ligase ligand, such as one for the von Hippel-Lindau (VHL) E3 ligase.
These application notes provide a detailed protocol for the solid-phase synthesis of PROTACs utilizing the this compound linker.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3]
References
Application Notes and Protocols for Flow Cytometry-Based Assessment of PROTAC Efficacy on Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] This is particularly advantageous for targeting membrane proteins, which play crucial roles in various diseases, including cancer. Assessing the efficacy of PROTACs in degrading these membrane proteins is a critical step in their development.
Flow cytometry is a powerful, high-throughput technique for the quantitative analysis of protein expression on the cell surface.[2] It offers a robust and efficient method to determine the extent of PROTAC-mediated degradation of membrane proteins on a single-cell basis, providing statistically significant data.[3] This document provides detailed application notes and protocols for utilizing flow cytometry to assess the efficacy of PROTACs targeting membrane proteins.
Signaling Pathway: PROTAC-Mediated Degradation of a Membrane Protein
The mechanism of action for a PROTAC targeting a membrane protein involves several key steps, from the formation of a ternary complex to the eventual degradation of the target protein by the proteasome.
Experimental Workflow for Assessing Membrane Protein Degradation
A typical workflow for evaluating the efficacy of a PROTAC in degrading a target membrane protein using flow cytometry involves several stages, from cell culture and treatment to data analysis and interpretation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of PROTAC-mediated degradation of a target membrane protein using flow cytometry. This method is adapted from standard cell surface staining protocols and is optimized for assessing changes in protein expression levels.
Materials:
-
Cell line expressing the target membrane protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibody specific to the extracellular domain of the target membrane protein
-
Fc Block (optional, to reduce non-specific binding)
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
96-well round-bottom plates or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Plate cells in a suitable format (e.g., 6-well or 12-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
-
Cell Staining:
-
Aliquot approximately 0.5-1 x 10^6 cells per well in a 96-well round-bottom plate or into individual FACS tubes.
-
(Optional) If using cells known to have high Fc receptor expression, add Fc Block and incubate for 10-15 minutes at 4°C.
-
Add the pre-titrated amount of the fluorochrome-conjugated primary antibody to the cells.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice by adding 200 µL of Flow Cytometry Staining Buffer, followed by centrifugation at 300-400 x g for 5 minutes.
-
After each wash, carefully decant the supernatant.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer containing a viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells) for each sample.
-
Ensure proper voltage settings and compensation to minimize spectral overlap between fluorochromes.
-
Data Analysis:
-
Gate on the live, single-cell population using forward scatter (FSC), side scatter (SSC), and the viability dye signal.
-
Quantify the Mean Fluorescence Intensity (MFI) of the target protein stain for the live cell population in each sample.
-
Normalize the MFI of the PROTAC-treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining protein.
-
Percentage of Remaining Protein = (MFI of treated sample / MFI of vehicle control) x 100%
-
-
Calculate the percentage of degradation:
-
Percentage of Degradation = 100% - Percentage of Remaining Protein
-
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Quantitative Data Summary
The efficacy of a PROTAC is typically summarized by its DC50 and Dmax values. Below are examples of how to present quantitative data from flow cytometry experiments for different membrane protein targets.
Table 1: Efficacy of an EGFR-Targeting PROTAC in HCC827 Cells [4]
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Protein Remaining | % Degradation |
| 0 (Vehicle) | 15000 | 100% | 0% |
| 0.1 | 12750 | 85% | 15% |
| 1 | 9000 | 60% | 40% |
| 10 | 4500 | 30% | 70% |
| 100 | 2250 | 15% | 85% |
| 1000 | 2100 | 14% | 86% |
| DC50 | ~3 nM | ||
| Dmax | ~86% |
Table 2: Efficacy of a PD-L1-Targeting PROTAC in MC38 Cells [5]
| PROTAC Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Protein Remaining | % Degradation |
| 0 (Vehicle) | 8500 | 100% | 0% |
| 0.5 | 7225 | 85% | 15% |
| 1 | 5525 | 65% | 35% |
| 5 | 2720 | 32% | 68% |
| 10 | 2125 | 25% | 75% |
| 20 | 2040 | 24% | 76% |
| DC50 | ~2.9 µM | ||
| Dmax | ~76% |
Complementary Techniques
While flow cytometry is a powerful tool, it is recommended to use orthogonal methods to validate the degradation of the target protein. Western blotting is a commonly used technique to confirm the decrease in total cellular protein levels.[1][3]
Conclusion
Flow cytometry provides a robust, quantitative, and high-throughput method for assessing the efficacy of PROTACs in degrading membrane proteins. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can accurately determine key parameters such as DC50 and Dmax, which are essential for the preclinical development of novel PROTAC-based therapeutics. The combination of flow cytometry with other biochemical assays will provide a comprehensive understanding of the PROTAC's mechanism of action and its therapeutic potential.
References
Troubleshooting & Optimization
Improving poor solubility of PROTACs containing THP-PEG4-Pyrrolidine(N-Boc)-CH2OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor solubility of PROTACs, with a particular focus on those containing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating the this compound linker shows poor aqueous solubility. Isn't a PEG-based linker supposed to improve solubility?
A1: While polyethylene (B3416737) glycol (PEG) linkers are known to be hydrophilic and generally improve the aqueous solubility of PROTACs, the overall solubility of the final PROTAC molecule is a complex interplay of its three components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker.[1][2][3] The this compound linker contributes favorably to solubility; however, highly lipophilic warheads or E3 ligase ligands can still result in a final PROTAC with poor overall solubility.[4][5] The large and flexible nature of PROTACs often places them in the "beyond rule of 5" (bRo5) chemical space, predisposing them to solubility challenges.[6][7][8]
Q2: What are the key physicochemical properties of my PROTAC that I should evaluate to understand its solubility issues?
A2: To understand the root cause of poor solubility, it is crucial to characterize several physicochemical properties of your PROTAC. Key parameters include:
-
LogP/LogD: These values indicate the lipophilicity of the molecule. High LogP/LogD values are often associated with poor aqueous solubility.[6][7]
-
Topological Polar Surface Area (TPSA): TPSA is a descriptor of the polar surface area of a molecule. While a higher TPSA can sometimes improve solubility, the overall molecular architecture and the exposure of polar groups play a more significant role.[6][9][10][11]
-
Molecular Weight (MW): PROTACs typically have high molecular weights, which can negatively impact solubility.[4][5]
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors can influence solubility, but their spatial arrangement and accessibility are also critical.[5][9][10][11]
Several studies have shown a correlation between these descriptors and the experimental solubility of PROTACs.[6][7]
Q3: What are the initial, simple steps I can take in the lab to solubilize my PROTAC for in vitro assays?
A3: For initial in vitro experiments, several straightforward methods can be employed to dissolve your PROTAC:
-
Use of Organic Co-solvents: Prepare a high-concentration stock solution of your PROTAC in an organic solvent like DMSO.[12] For your working solution, perform serial dilutions while ensuring the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid off-target effects.[12]
-
Employing Co-solvents and Formulation Strategies: For particularly challenging compounds, a mixture of co-solvents can be effective. A common formulation includes DMSO, PEG300, and Tween-80.[12]
-
Sonication and Gentle Heating: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use an ultrasonic bath for a short period.[12] Always visually inspect the solution for any precipitate before use.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the solubility of your PROTAC containing the this compound linker.
Problem 1: PROTAC precipitates out of solution during in vitro assays.
This is a common issue indicating that the PROTAC's solubility limit has been exceeded in the aqueous assay buffer.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for PROTAC precipitation.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate initial dissolution | Ensure the PROTAC is fully dissolved in the initial stock solution (e.g., 100% DMSO) before further dilution. Use of sonication or gentle warming can aid this process.[12] |
| High final concentration of PROTAC | The concentration of the PROTAC in the final assay medium may be above its solubility limit. Try performing a dose-response experiment at lower concentrations to determine the working solubility range. |
| Insufficient co-solvent in final medium | The percentage of the organic co-solvent (e.g., DMSO) in the final assay buffer may be too low to maintain solubility. While aiming for a low final DMSO concentration is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary and should be tested for its effect on the assay. |
| pH of the buffer | The solubility of your PROTAC might be pH-dependent, especially if it contains ionizable groups. Test the solubility in buffers with different pH values.[] |
Problem 2: Poor oral bioavailability in animal studies due to low solubility.
Low aqueous solubility is a major hurdle for achieving good oral bioavailability of PROTACs.[4][14]
Strategies for Improvement:
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical observation where the effectiveness of a PROTAC in degrading its target protein diminishes at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation occurs at an optimal, intermediate concentration.[3][4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][5]
Q2: What causes the hook effect?
A2: The hook effect is primarily caused by an imbalance between the formation of productive ternary complexes and non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's function relies on forming a ternary complex, bringing the target protein and an E3 ligase into proximity.[6] However, when the PROTAC concentration is too high, it can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC), creating binary complexes that are unable to facilitate the ubiquitination process, thus inhibiting degradation.[2]
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal.[5] Understanding this phenomenon is critical for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[2]
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[2] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2] It is essential to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2][7]
Q5: How can the hook effect be mitigated?
A5: Several strategies can be employed to mitigate the hook effect:
-
Optimize PROTAC Concentration: Conduct detailed dose-response experiments to identify the optimal concentration for maximal degradation.[4][7]
-
Enhance Ternary Complex Cooperativity: Rational design of the PROTAC, particularly the linker, can promote favorable protein-protein interactions within the ternary complex, increasing its stability over the binary complexes.[5][7]
-
Modify the Linker: Systematically altering the length, rigidity, and chemical composition of the linker can help identify a configuration that favors productive ternary complex formation.[5]
-
Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time to better understand the system's dynamics.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[1][8]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can help in understanding the kinetics of degradation and ternary complex formation.[1]
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, or other factors such as poor cell permeability or low E3 ligase expression.[1][4]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.[2]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like NanoBRET™, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI) can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1][9][10][11]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[2][4] Consider using permeability assays to confirm cellular uptake.[4]
-
Check E3 Ligase Expression: Confirm that the cell line you are using expresses the recruited E3 ligase at sufficient levels.[4]
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining |
| 0.1 nM | 100% |
| 1 nM | 85% |
| 10 nM | 40% |
| 100 nM | 15% (Dmax) |
| 1 µM | 35% |
| 10 µM | 70% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells in 12-well plates at an appropriate density and allow them to adhere overnight.[4]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended concentration range to observe the hook effect is 0.1 nM to 10 µM.[3][4] Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 18-24 hours).[3][4]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane and then probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).[3]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[3]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[3]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.[3]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[3]
-
Express the normalized protein levels as a percentage of the vehicle-treated control.[3]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.[3]
-
NanoBRET™ Ternary Complex Formation Assay
This cellular assay directly measures the formation of the ternary complex in live cells.
-
Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. One of the interacting proteins (e.g., the target protein) is fused to NanoLuc®, and the other (e.g., the E3 ligase) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[2][12]
-
Procedure:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[2]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[2]
-
-
Data Analysis:
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation at optimal concentrations.
Caption: The hook effect: high PROTAC concentrations lead to non-productive binary complexes.
Caption: A logical workflow for troubleshooting and mitigating the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. refeyn.com [refeyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PEG4 Linker Length for Maximum Degradation Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) for maximum degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for the efficacy of a PROTAC?
The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its length is a key determinant of PROTAC efficacy because it dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][4]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or it may lead to unproductive binding modes.[2][3] Therefore, the optimal linker length is essential to properly orient the E3 ligase and the target protein, facilitating ubiquitination and subsequent degradation.[4]
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linkers are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[5][] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[5][7] PEG linkers, in particular, can improve a PROTAC's solubility and compatibility with biological systems.[8] More rigid linkers incorporating elements like piperazine (B1678402) or triazole rings are also used to control the PROTAC's conformation.[2][]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, which affects its overall performance.[2] Key impacts include:
-
Solubility: Incorporating hydrophilic units like PEG can enhance solubility.[3][8]
-
Cell Permeability: The linker's chemical makeup affects cell permeability. While PEG linkers are hydrophilic, they can sometimes adopt folded conformations in nonpolar environments (like a cell membrane) to shield polar groups, aiding permeability.[9][10] Hydrophobic linkers can also improve cell penetration.[8]
-
Metabolic Stability: Flexible linkers like PEG and alkyl chains can be susceptible to oxidative metabolism.[] Optimizing the linker structure can improve metabolic stability and extend the PROTAC's half-life.[]
Q4: What is the "hook effect" in the context of PROTACs and how is it related to the linker?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[12] This occurs because the PROTAC molecules are more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12][13] The linker's properties, including its length and flexibility, can influence the concentration at which this effect appears.[12] A well-designed linker that promotes strong positive cooperativity—where the binding of one protein enhances the binding of the other—can help stabilize the ternary complex and mitigate the hook effect.[3][13]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant protein degradation.
This is a common challenge indicating that while the individual components are active, they are not working together effectively.
-
Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to allow the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for the ubiquitin transfer to occur.[2][14]
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: The most direct solution is to synthesize a series of PROTACs with varying PEG4 linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6). Even small changes can have a significant impact on degradation.[2]
-
Assess Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™ to directly measure the formation and stability of the ternary complex.[2][12] This can reveal if the complex is forming inefficiently.
-
Perform an Ubiquitination Assay: An in-cell ubiquitination assay can confirm if the ternary complex, once formed, is geometrically competent for ubiquitin transfer from the E3 ligase to the target protein.[14][15] A lack of ubiquitination points directly to a non-productive complex geometry, necessitating linker redesign.[14]
-
Problem 2: The degradation efficacy of my PROTAC is weak (high DC₅₀ and/or low Dₘₐₓ).
This suggests that the PROTAC is active but inefficient.
-
Possible Cause: Inefficient Ternary Complex or Poor Cellular Uptake. The linker may be promoting a weak or transient ternary complex. Alternatively, the PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Steps:
-
Optimize Linker Length and Composition: As with Problem 1, systematically vary the PEG4 linker length. A different length may create more favorable protein-protein interactions within the ternary complex, enhancing its stability and degradation efficiency.[4][5]
-
Assess Cell Permeability: The hydrophilic nature of PEG linkers can sometimes hinder cell permeability.[12] Use a cell-based permeability assay (e.g., Caco-2) to investigate. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers.[10][12]
-
Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your PROTAC is binding to its target inside the cell.[14]
-
Data Presentation
The optimization of linker length is an empirical process. A series of PROTACs with systematically varied linker lengths are synthesized and evaluated for their ability to degrade the target protein. The results are typically quantified by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation observed).
Table 1: Representative Data for a BRD4-targeting PROTAC with Varying PEG Linker Lengths This table illustrates a common trend where an optimal linker length results in the highest degradation potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).[14]
| PROTAC ID | Linker Composition | Linker Length (n, PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG | 2 | >1000 | <10 |
| PROTAC-2 | PEG | 3 | 120 | 88 |
| PROTAC-3 | PEG | 4 | 15 | >95 |
| PROTAC-4 | PEG | 5 | 85 | 92 |
| PROTAC-5 | PEG | 6 | 250 | 75 |
Data is illustrative of a typical optimization trend and is based on fictional data presented in the literature.[14]
Diagrams and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Degradation Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cell permeability for large PROTAC (Proteolysis Targeting Chimera) molecules. Given that most PROTACs operate within the "beyond Rule of 5" (bRo5) chemical space, achieving sufficient cellular uptake is a critical challenge.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why do large PROTAC molecules typically have poor cell permeability?
A1: PROTACs are inherently large molecules, often with molecular weights (MW) exceeding 800 Da, and possess a high number of hydrogen bond donors (HBDs) and acceptors (HBAs).[4][5] These characteristics place them outside the conventional "Rule of 5" guidelines for orally bioavailable drugs, leading to intrinsically low passive membrane permeability.[2] Their large size and high polar surface area (PSA) are primary obstacles to efficient diffusion across the lipid bilayer of the cell membrane.[1][3]
Q2: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A2: The "chameleon effect" describes the ability of a PROTAC molecule to change its conformation depending on its environment.[2][6] In the aqueous extracellular space, a PROTAC might adopt an extended, polar conformation. However, to cross the nonpolar cell membrane, it can fold into a more compact, less polar shape.[2][6] This is often achieved by forming intramolecular hydrogen bonds (IMHBs) that shield polar groups, such as amide bonds, from the lipid environment, thereby reducing the energetic penalty of membrane transit.[6][7] NMR studies have shown that this conformational flexibility is a key factor for the cell permeability of some PROTACs.[6]
Q3: What are the standard assays to measure PROTAC cell permeability?
A3: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[8][9]
-
PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective for early-stage screening but does not account for active transport or efflux.[4][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by including passive diffusion, active transport, and cellular efflux mechanisms.[2][9] However, low recovery of PROTACs can be an issue in this assay, sometimes requiring protocol modifications like the addition of BSA to the buffer.[2][10]
Q4: How does linker composition affect PROTAC permeability?
A4: The linker is a critical component that can be modified to improve permeability.[8]
-
Flexibility and Rigidity: Flexible linkers, like PEG linkers, may facilitate the formation of folded, membrane-compatible conformations.[8] Conversely, rigidifying the linker with heterocyclic scaffolds (e.g., piperazine) can reduce the entropic penalty of forming a productive ternary complex and improve physicochemical properties like solubility and permeability.[1]
-
Chemical Composition: Replacing amide bonds in the linker with esters can reduce the number of HBDs, which has been shown to improve PAMPA permeability.[8] The introduction of cyclic ionizable groups can also increase both solubility and permeability.[8]
Troubleshooting Guide
This guide addresses common experimental issues related to PROTAC permeability.
Issue 1: My PROTAC shows high target affinity in biochemical assays but has no activity in cell-based assays.
This is a classic sign of poor cell permeability. The PROTAC cannot reach its intracellular target to induce degradation.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Molecular Weight & PSA | 1. Re-evaluate Linker Design: Can the linker be shortened or made more rigid without compromising ternary complex formation?[1][8] 2. Reduce HBDs: Replace amide bonds with esters or other non-HBD linkages.[8] 3. Introduce IMHBs: Design the PROTAC to favor folded conformations that shield polar groups.[6][7] | These modifications aim to reduce the properties that hinder passive diffusion across the cell membrane. |
| Efflux Pump Substrate | 1. Run a Bidirectional Caco-2 Assay: Determine the efflux ratio. An efflux ratio >2 suggests the PROTAC is actively pumped out of cells. 2. Modify Structure: Alter the PROTAC structure to reduce its recognition by efflux transporters like P-glycoprotein (P-gp). | Even if a PROTAC can enter a cell, active efflux can prevent it from reaching a sufficient intracellular concentration.[2] |
| Low Solubility | 1. Measure Kinetic and Thermodynamic Solubility: Poor solubility can limit the concentration of PROTAC available to permeate the membrane. 2. Formulation Strategies: For in vivo studies, consider formulations like polymeric micelles or lipid-based nanoparticles to improve solubility and absorption.[5][11] | The compound must be in solution to be absorbed. Improving solubility is a prerequisite for improving permeability. |
Issue 2: My PROTAC has low recovery in the Caco-2 assay.
Low recovery can make permeability data unreliable.[2] This often indicates that the PROTAC is binding non-specifically to the assay plates or is not stable in the assay buffer.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Non-specific Binding | 1. Add Bovine Serum Albumin (BSA): Supplement the assay buffer with 0.25% to 4% BSA.[10] 2. Use a Different Assay Plate: Test plates with different surface coatings. | BSA can block non-specific binding sites on the plasticware and improve the solubility of lipophilic compounds, thereby increasing recovery.[2][10] |
| Compound Instability | 1. Assess Stability in Assay Buffer: Incubate the PROTAC in the Caco-2 buffer for the duration of the experiment and measure its concentration over time. 2. Modify Assay Conditions: If unstable, consider shortening the incubation time or adjusting the buffer pH. | Degradation of the PROTAC during the assay will lead to artificially low permeability measurements. |
Quantitative Data Summary
The following table presents representative permeability data for different PROTACs, illustrating the impact of chemical modifications.
| PROTAC / Modification | Permeability Assay | Permeability (Pe or Papp) (x 10-6 cm/s) | Key Structural Feature |
| BET Degrader (MZ1) | PAMPA | 0.01 - 0.1 | Amide linker |
| MZ1 Ester Analog | PAMPA | 0.2 - 0.3 | Ester linker (reduced HBD)[8] |
| VHL-based PROTAC (Alkyl Linker) | PAMPA | 0.002 | Short alkyl linker[4] |
| VHL-based PROTAC (1-unit PEG Linker) | PAMPA | 0.005 | Short PEG linker[4] |
| Standard VHL-based PROTACs | PAMPA | < 0.6 | High MW (>900 Da), 4-6 HBDs[4][12] |
| VH032 Analog (Model Compound) | PAMPA | 8.6 | N-terminally capped, simple warhead[4] |
Data is compiled for illustrative purposes from multiple sources.[4][8][12]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive diffusion of a PROTAC.[9]
Principle: The assay measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Pe).
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Dodecane
-
Lecithin (B1663433) (e.g., from soybean)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plate reader (UV-Vis) or LC-MS/MS system
Procedure:
-
Prepare Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane.
-
Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire filter surface is coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 100 µM). Add 150 µL of this solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the filter plate (donor) on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing permeability in a cell-based system that includes active transport and efflux.[13][14]
Principle: Differentiated Caco-2 cells form a polarized monolayer that serves as a model of the intestinal barrier. The transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa is measured to determine permeability and efflux ratio.[9]
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
PROTAC stock solution (10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in transport buffer to the final desired concentration (e.g., 10 µM). To improve recovery, consider adding 0.25% BSA to the buffer.[10]
-
Permeability Measurement (AP to BL):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Efflux Measurement (BL to AP):
-
Perform the same procedure as above, but add the PROTAC dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp values for both directions (AP→BL and BL→AP) using the rate of appearance of the compound in the receiver chamber.
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (BL→AP) / Papp (AP→BL).
Visualizations
Logical Workflow for Improving PROTAC Permeability
This diagram outlines a systematic approach for researchers to diagnose and address permeability issues with their PROTAC molecules.
Caption: Workflow for identifying and solving PROTAC permeability issues.
Mechanism: The "Chameleon Effect"
This diagram illustrates how a PROTAC molecule changes conformation to facilitate membrane passage.
Caption: Conformational change of a PROTAC across the cell membrane.
Decision Tree for Linker Modification
This diagram provides a decision-making framework for optimizing the PROTAC linker to enhance permeability.
Caption: Decision tree for optimizing PROTAC linker design for permeability.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Troubleshooting Inconsistent Results in Cellular Degradation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cellular degradation assays, such as those involving Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Inconsistent results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in protein degradation between my experimental replicates?
A1: High variability between replicates in cellular degradation assays can stem from several factors related to cell culture and assay conditions. Inconsistent cell seeding density, variations in cell health or confluency, and inaccurate pipetting of degradation compounds are common culprits.[1] It is crucial to ensure that cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment.[1] Additionally, procedural inconsistencies during sample preparation, such as minor differences in buffer preparation or handling, can contribute to variability.[2]
To minimize this variability, it is recommended to:
-
Standardize Cell Seeding: Implement a strict protocol for cell seeding to ensure uniform density across all wells and plates.[1]
-
Monitor Cell Health: Regularly check cell morphology and ensure cells are healthy and free from contamination.
-
Use Calibrated Pipettes: Accurate and calibrated pipettes are essential for consistent compound dilution and addition.[1]
-
Maintain Consistent Incubation Times: Adhere strictly to the planned incubation times for all samples.[3]
Q2: My target protein is not degrading after treatment with my degrader. What are the possible causes?
A2: A lack of target protein degradation is a common issue with several potential causes. These can range from problems with the degrader molecule itself to issues with the experimental system.[4]
Key factors to investigate include:
-
Poor Cell Permeability: Degraders, particularly PROTACs, are often large molecules that may struggle to cross the cell membrane.[4][5]
-
Lack of Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the degrader, and an E3 ligase. The degrader may not be effectively bringing these two proteins together.[4]
-
Compound Instability: The degrader molecule may be unstable in the cell culture medium over the course of the experiment.[4]
-
Low Target or E3 Ligase Expression: The target protein or the specific E3 ligase required by the degrader may not be sufficiently expressed in the chosen cell line.
-
Inactive Proteasome: The ubiquitin-proteasome system (UPS) may not be fully active in the experimental conditions.
A logical workflow for troubleshooting a lack of degradation is essential for identifying the root cause.
A decision tree for troubleshooting a lack of protein degradation.
Q3: I'm observing a decrease in degradation at higher concentrations of my compound. What is happening?
A3: This phenomenon is known as the "hook effect."[1][4] It occurs when very high concentrations of a degrader, such as a PROTAC, lead to the formation of binary complexes (degrader-target or degrader-E3 ligase) instead of the productive ternary complex required for degradation.[1][4] This excess of binary complexes effectively sequesters the components needed for degradation, reducing the overall efficiency of the process.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Testing a broad range of concentrations is crucial to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
-
Test Lower Concentrations: The most effective degradation often occurs at nanomolar to low micromolar concentrations.[4]
-
Biophysical Assays: Techniques like TR-FRET or SPR can be used to measure the formation of the ternary complex at different concentrations, helping to correlate complex formation with the observed degradation profile.[4]
Q4: How can I confirm that the protein loss I'm observing is due to proteasomal degradation?
A4: To confirm that the degradation is mediated by the proteasome, you should perform a co-treatment experiment with a proteasome inhibitor.[1][3] Pre-treating or co-treating the cells with a proteasome inhibitor, such as MG132 or bortezomib, along with your degrader should rescue the target protein from degradation.[1][3] If the protein levels are restored in the presence of the proteasome inhibitor, it provides strong evidence that the degradation is dependent on the ubiquitin-proteasome system.[1]
Additionally, to confirm the role of Cullin-RING E3 ligases, a neddylation inhibitor like MLN4924 can be used.[3] Neddylation is required for the activation of these E3 ligases, so its inhibition should also prevent degradation.
Troubleshooting Western Blot for Degradation Assays
Western blotting is a common method for quantifying protein degradation. Inconsistent or unexpected Western blot results can be a major source of confusion.
Common Western Blot Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein loading.[6] - Low target protein expression in the cell line.[7] - Inefficient protein transfer from gel to membrane.[6] - Primary or secondary antibody inactivity or incorrect concentration.[6] | - Increase the amount of protein loaded per well (20-30 µg is recommended).[8] - Confirm target expression with a positive control lysate.[9] - Verify transfer efficiency with Ponceau S staining.[9] - Optimize antibody concentrations and ensure proper storage. Use fresh antibodies if necessary.[6] |
| High Background | - Insufficient membrane blocking.[7] - Primary antibody concentration is too high.[10] - Inadequate washing of the membrane.[10] - Overexposure during detection.[7] | - Extend blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA).[3][7] - Reduce the primary antibody concentration.[10] - Increase the number and duration of wash steps.[10] - Reduce the exposure time.[7] |
| Non-Specific Bands | - Primary antibody is not specific enough.[9] - Protein degradation during sample preparation.[6] - Excessive amount of protein loaded.[9] | - Use a more specific, validated primary antibody.[6] - Always add protease inhibitors to your lysis buffer.[8][11] - Reduce the amount of protein loaded per well.[9] |
| Inconsistent Band Intensity | - Uneven protein loading across lanes. - Irregularities in the transfer process.[2] - Variability in antibody incubation. | - Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein.[1] - Ensure the transfer "sandwich" is assembled correctly without air bubbles.[7] - Standardize antibody incubation times and temperatures.[11] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Degradation Analysis
This protocol is designed to determine the optimal concentration (DC50) and treatment time for a degrader.
1. Cell Seeding:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency on the day of treatment.[1]
-
Allow cells to adhere and recover for 18-24 hours.
2. Compound Treatment:
-
For Dose-Response: Prepare serial dilutions of the degrader compound. A common starting range is 1 nM to 10 µM.[3] Treat the cells for a fixed time point (e.g., 24 hours).[1]
-
For Time-Course: Treat cells with a fixed, effective concentration of the degrader (e.g., the determined DC50). Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[3]
3. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[1]
4. Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer, boil at 95°C for 5 minutes, and perform SDS-PAGE and Western blotting as per standard protocols.[1]
-
Probe for the target protein and a loading control (e.g., GAPDH, β-actin).[3]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.[3]
-
For dose-response, plot the normalized protein levels against the log of the degrader concentration to determine the DC50 and Dmax (maximum degradation).[1][3]
-
For the time-course, plot the normalized protein levels against time to determine the degradation kinetics.[3]
Workflow for a Typical Cellular Degradation Assay
A standard workflow for assessing protein degradation via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. rwdstco.com [rwdstco.com]
- 11. blog.addgene.org [blog.addgene.org]
Technical Support Center: Optimizing PROTAC Metabolic Stability with Ether-Containing Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the metabolic instability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of ether-containing linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of PROTACs? A1: The linker is frequently the most metabolically vulnerable part of a PROTAC molecule.[][] Common metabolic reactions include hydroxylation, N-dealkylation, and amide hydrolysis, often occurring at the points where the linker connects to the two ligands.[3][4] If the linker is a polyethylene (B3416737) glycol (PEG) or ether-containing chain, O-dealkylation is also a significant metabolic pathway.[][3] These biotransformations are primarily mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, and in some cases, by aldehyde oxidase (hAOX).[3][5][6]
Q2: How does the linker's structure influence the metabolic stability of a PROTAC? A2: The linker's length, composition, and flexibility are critical determinants of a PROTAC's metabolic stability and overall pharmacokinetic properties.[][7]
-
Length: Generally, as the length of a flexible alkyl linker increases, the metabolic stability of the PROTAC decreases due to increased exposure to metabolic enzymes.[][] Shorter linkers may offer greater steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.[][]
-
Flexibility vs. Rigidity: Introducing rigid structures, such as piperazine (B1678402), piperidine, or triazole rings, into the linker is a common strategy to enhance metabolic stability compared to more flexible, linear alkyl or PEG linkers.[][][9]
-
Composition: The chemical makeup of the linker affects physicochemical properties. Hydrophilic linkers, like those containing ethers (e.g., PEG), can improve solubility.[9][10] However, they can also introduce new metabolic soft spots susceptible to O-dealkylation.[5]
Q3: Will replacing a hydrophobic alkyl linker with a more hydrophilic ether-containing linker always improve my PROTAC's properties? A3: Not necessarily. While incorporating ether or PEG units can improve aqueous solubility and permeability, it may also introduce new metabolic liabilities.[9][10] The ether bonds can be susceptible to oxidative metabolism (O-dealkylation) by CYP enzymes.[3][5] The choice between an alkyl and an ether-containing linker involves a trade-off between solubility and potential metabolic instability, which must be evaluated empirically for each specific PROTAC series.
Q4: Can the metabolism of a PROTAC be predicted from its individual components (warhead and E3 ligase ligand)? A4: No, the metabolism of a PROTAC cannot be reliably predicted from its constituent ligands.[3][11] The PROTAC acts as a distinct chemical entity, and the introduction of the linker creates new potential metabolic "soft spots".[12][13] Therefore, the metabolic stability of the entire PROTAC molecule must be studied as a whole.[][13]
Troubleshooting Guide
Problem 1: My PROTAC shows rapid clearance in an in vitro human liver microsome (HLM) assay.
-
Possible Cause: The PROTAC likely has one or more metabolic "soft spots" that are highly susceptible to Phase I metabolism by CYP enzymes present in the microsomes.[6][14] The linker is the most probable site of this metabolism.[][3]
-
Troubleshooting Steps:
-
Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to pinpoint the exact sites of biotransformation. This will reveal if the metabolism is occurring on the linker, the warhead, or the E3 ligase ligand.[15]
-
Linker Modification: If metabolism occurs on the linker, consider the following strategies:
-
Increase Rigidity: Replace a flexible alkyl or PEG linker with a more rigid, cyclic structure like piperazine or piperidine.[] This can shield the molecule from metabolic enzymes.
-
Change Attachment Point: Altering where the linker connects to the warhead or E3 ligase ligand can significantly change the metabolic profile.[16][17]
-
Introduce Blocking Groups: If a specific site is being hydroxylated, consider installing a metabolically stable group, like fluorine or deuterium, at that position to block the reaction.[16]
-
-
Problem 2: My ether-linked PROTAC is metabolically unstable, but my alkyl-linked analog is stable, though poorly soluble.
-
Possible Cause: The ether linkages are likely being targeted by oxidative enzymes, leading to O-dealkylation.[3][5] This is a known metabolic pathway for PEG-like linkers.
-
Troubleshooting Steps:
-
Confirm Metabolism Site: Use metabolite identification to confirm that cleavage is occurring at the ether bonds.
-
Hybrid Linker Design: Design a linker that balances rigidity and hydrophilicity. For example, incorporate a single ether or a short PEG unit into a more rigid, cyclic scaffold (e.g., an alkyl-piperazine-ether combination).[18] This can improve solubility over a pure alkyl linker while offering more stability than a long, flexible PEG linker.
-
Vary Ether Position: Systematically synthesize analogs where the position and number of ether atoms are varied to find a structure that balances improved physical properties with acceptable metabolic stability.
-
Quantitative Data Summary
The following tables summarize data on how linker modifications can impact PROTAC metabolic stability and degradation efficacy.
Table 1: Effect of Linear Alkyl Linker Length on Metabolic Stability
| PROTAC | Linker Composition | Linker Length (functional group) | Half-Life (t1/2) in Mouse Liver Microsomes | Reference |
|---|---|---|---|---|
| R1 | Straight-chain alkyl | 4 methylene (B1212753) units | 135 min | [] |
| R2 | Straight-chain alkyl | 8 methylene units | 18.2 min |[] |
Table 2: Impact of Linker Composition on Degradation of TBK1
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - | [19][20] |
| Alkyl/Ether | 21 | 3 | 96 | [19][20] |
| Alkyl/Ether | 29 | 292 | 76 |[19][20] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance and metabolic half-life of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.[14][16]
Materials:
-
Test PROTAC and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for reaction quenching.
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., 10 mM in DMSO). Create working solutions by diluting stocks in buffer. The final DMSO concentration in the incubation should be <1%.[16]
-
Incubation Setup: In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[14][21]
-
Reaction Initiation: Add the test PROTAC (final concentration ~1 µM) to the wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[16][21]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing the internal standard.[16][21] The 0-minute time point is typically quenched immediately after adding the PROTAC, before adding NADPH.
-
Sample Preparation: Seal the plate and vortex thoroughly. Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[16]
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of PROTAC remaining versus time.
-
Determine the slope of the linear regression line. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .
Visualizations
References
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Optimizing PROTAC Pharmacokinetics Through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in modifying linker composition to improve the pharmacokinetic (PK) properties of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC's pharmacokinetic properties?
The linker is a critical component of a PROTAC, connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. It is not merely a spacer but actively influences the PROTAC's physicochemical properties, which in turn dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Key linker characteristics affecting pharmacokinetics include its length, composition (e.g., polyethylene (B3416737) glycol (PEG), alkyl), rigidity, and polarity.[1][2][3] These features modulate solubility, cell permeability, metabolic stability, and the formation of a stable and productive ternary complex required for protein degradation.[1][2]
Q2: What are the most common types of linkers used to improve PROTAC PK?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[2][4] PEG linkers are known for their hydrophilicity, which can enhance the solubility of PROTACs.[2] Alkyl linkers, being more hydrophobic, can improve cell permeability.[2][] More recently, rigid linkers incorporating cyclic structures like piperazine (B1678402) or piperidine, as well as aromatic rings, are being explored to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation.[2][6]
Q3: How does linker length impact the efficacy and PK of a PROTAC?
Linker length is a crucial parameter that must be optimized for each PROTAC system. An optimal linker length facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] If the linker is too short, it may cause steric hindrance, preventing the formation of the ternary complex.[7] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[7] From a PK perspective, longer linkers can sometimes lead to increased metabolic instability.[6]
Q4: Can modifying the linker help overcome poor cell permeability?
Yes, linker modification is a key strategy to improve the cellular permeability of PROTACs, which are often large molecules that struggle to cross the cell membrane.[8][9] Strategies include replacing hydrophilic PEG linkers with more lipophilic alkyl linkers or incorporating features that favor cell uptake.[][9] Additionally, designing linkers that allow the PROTAC to adopt a more compact, folded conformation can shield polar surface area and enhance permeability.
Q5: What is the "hook effect" and can linker design mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity in the ternary complex can help to lessen the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding but no target degradation in cells.
This is a common challenge that often points to issues with ternary complex formation or poor cellular properties of the PROTAC.
Possible Linker-Related Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding. Solution: Synthesize a library of PROTACs with varying linker lengths and rigidities to identify the optimal configuration.[8] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Solution: Modify the linker to improve physicochemical properties, for example, by replacing a PEG linker with an alkyl linker to increase lipophilicity.[][8] |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination. Solution: Perform in-cell ubiquitination assays. If ubiquitination is not observed, a redesign of the linker to alter the geometry of the ternary complex is necessary.[8] |
| Efflux by Transporters | The PROTAC may be actively transported out of the cell. Solution: Modify the linker to reduce its recognition by efflux pumps like P-glycoprotein (P-gp).[6] |
Problem 2: My PROTAC has poor aqueous solubility.
Poor solubility can hinder formulation for in vivo studies and lead to unreliable results in in vitro assays.[10]
Possible Linker-Related Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity of the Linker | Hydrophobic linkers like long alkyl chains can significantly decrease aqueous solubility. Solution: Incorporate more polar functional groups into the linker, such as ether linkages (PEG units) or ionizable groups like piperazine or piperidine.[2][6] |
| Overall Molecular Properties | The combination of the warhead, E3 ligase ligand, and linker results in a molecule with poor solubility. Solution: While maintaining the necessary pharmacophores, systematically modify the linker to introduce hydrogen bond donors and acceptors or to reduce the overall lipophilicity of the PROTAC.[6] |
Problem 3: My PROTAC is rapidly metabolized in vitro (e.g., in liver microsomes).
High metabolic instability leads to rapid clearance in vivo, limiting the therapeutic potential of the PROTAC.
Possible Linker-Related Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolically Labile Linker | The linker itself may contain "soft spots" susceptible to enzymatic degradation. Solution: Replace metabolically labile moieties (e.g., long alkyl chains) with more stable structures like cycloalkanes or aromatic rings. Rigidifying the linker can reduce its susceptibility to enzymatic degradation.[11] |
| Linker Length and Conformation | The length and flexibility of the linker can expose metabolic sites on the warhead or E3 ligase ligand. Solution: Systematically vary the linker length and attachment points to shield these metabolic hotspots.[11] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Properties of PROTACs with Different Linker Compositions
| PROTAC System (Target-E3 Ligase) | Linker Type | DC50 | Dmax | Permeability (Papp) | Solubility | Reference |
| BRD4-CRBN | PEG4 | 50 nM | >90% | Low | High | [3] |
| BRD4-CRBN | C4 Alkyl | 25 nM | >95% | Moderate | Low | [3] |
| BRD4-CRBN | Piperazine-based | 10 nM | >98% | High | Moderate | [6] |
| ER-VHL | PEG3 | 100 nM | ~85% | Low | High | [12] |
| ER-VHL | C8 Alkyl | 60 nM | ~90% | Moderate | Low | [12] |
Note: The values presented are representative and can vary significantly depending on the specific PROTAC system and experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.[13][14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the cell barrier.[15]
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test PROTAC solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
Add the test PROTAC solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[16]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess active efflux.[17]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[13][18]
Materials:
-
PAMPA plates (a donor plate with a filter membrane and an acceptor plate)
-
Lipid solution (e.g., lecithin (B1663433) in dodecane)[19]
-
Phosphate-buffered saline (PBS) at different pH values to mimic physiological conditions
-
Test PROTAC and control compounds
-
Plate reader or LC-MS/MS for analysis
Methodology:
-
Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.[20]
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with buffer.
-
Add the test PROTAC solution (in buffer) to the wells of the donor plate.
-
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a specified period (e.g., 4-18 hours) at room temperature.[19][20]
-
Analysis: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which contain key drug-metabolizing enzymes.[11][21]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with high and one with low metabolic stability)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds.
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the test PROTAC to the mixture.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[11]
-
Quenching: Immediately stop the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent PROTAC using LC-MS/MS.[22]
-
Data Analysis: Determine the rate of disappearance of the PROTAC over time to calculate parameters such as half-life (t1/2) and intrinsic clearance.[23]
Visualizations
Caption: Troubleshooting workflow for improving PROTAC pharmacokinetic properties.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Adjusting reaction conditions for efficient Boc deprotection without side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Our focus is on adjusting reaction conditions to ensure efficient deprotection while minimizing or eliminating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection, and what are the standard conditions?
A1: The Boc group is an acid-labile protecting group for amines. Its removal is typically achieved through acid-catalyzed hydrolysis. The process involves protonation of the carbamate, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes into the free amine and carbon dioxide.[1][2][3] Standard conditions involve treating the Boc-protected substrate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (B91453).[1][2]
Q2: I'm observing a side product with a mass increase of 56 Da. What is it, and how can I prevent it?
A2: A mass increase of 56 Da strongly indicates tert-butylation, the most common side reaction during Boc deprotection.[1][4] The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on your molecule, such as the electron-rich indole (B1671886) ring of tryptophan, the thioether of methionine, or the phenolic ring of tyrosine.[4][5][6]
To prevent this, the use of "scavengers" is highly recommended.[4][7] Scavengers are reagents that trap the tert-butyl cation, preventing it from reacting with your product.[4] Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIPS): Highly effective for protecting tryptophan and methionine residues.[4]
-
Anisole: A general-purpose scavenger for various nucleophilic residues.[4][7]
-
Thioanisole: Often used to protect methionine.[4]
-
1,2-Ethanedithiol (EDT): Effective for preventing side reactions with tryptophan.[4]
-
Water: Can also act as a scavenger.[4]
A scavenger cocktail, such as 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v), is often employed for sensitive substrates.[4]
Q3: My Boc deprotection is incomplete. What are the possible causes and solutions?
A3: Incomplete deprotection can be frustrating and lead to low yields. The primary causes and their solutions are:
-
Insufficient Acid Strength or Concentration: Some substrates may require stronger acidic conditions or a higher concentration of acid for complete removal of the Boc group.[4] Consider increasing the concentration of TFA (a 25-50% solution in DCM is a good starting point) or using a 4M HCl solution in dioxane.[8]
-
Short Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup.[8]
-
Low Temperature: Most Boc deprotections are performed at room temperature.[8] If the reaction is sluggish, gentle warming can be attempted, but with caution to avoid promoting side reactions.[4]
-
Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent system.[4]
Q4: My molecule contains other acid-sensitive groups. How can I selectively remove the Boc group?
A4: When other acid-labile protecting groups (e.g., t-butyl esters, trityl groups) are present, standard strong acid conditions can lead to their undesired cleavage.[4] In such cases, milder deprotection methods are necessary:
-
Use Milder Acidic Conditions: Consider using a lower concentration of acid or a weaker acid.
-
Alternative Reagents:
-
Oxalyl chloride in methanol (B129727): This system provides efficient deprotection at room temperature and is considered a mild method.[9][10][11]
-
Silica gel in refluxing toluene (B28343): A heterogeneous method that can be effective and selective.[9][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can selectively cleave secondary N-Boc groups while leaving primary ones intact.[3]
-
Q5: Can the Boc group be removed without using any acid?
A5: Yes, for highly acid-sensitive substrates, non-acidic methods can be employed:
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a solvent like diphenyl ether or even water, can effect deprotection.[2][13] This is considered a green chemistry approach as it avoids acid catalysts.[2]
-
Basic Conditions: For certain substrates, alkaline conditions using reagents like sodium tert-butoxide or sodium methoxide (B1231860) can remove the Boc group.[14]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low Yield of Deprotected Product | 1. Incomplete reaction.2. Side reactions (e.g., tert-butylation).3. Product loss during workup. | 1. See FAQ Q3 for troubleshooting incomplete reactions.2. Add appropriate scavengers (see FAQ Q2).[4]3. For water-soluble products, consider direct evaporation of volatiles or precipitation of the product salt to avoid aqueous workups.[4] |
| Presence of a byproduct with +56 mass units | This is a clear indication of tert-butylation. | Repeat the deprotection with an appropriate scavenger (see FAQ Q2).[4] |
| Aspartimide Formation (in peptides containing Asp) | The side-chain carboxylate of aspartic acid can cyclize with the adjacent backbone amide under acidic or basic conditions. | 1. Use a more sterically hindered protecting group for the aspartic acid side chain (e.g., O-Dmab).2. Optimize coupling and deprotection conditions to minimize exposure to strongly acidic or basic environments.[4] |
| Degradation of other acid-sensitive groups | Harsh acidic conditions from standard deprotection reagents like TFA and HCl. | Use a milder deprotection method (see FAQ Q4).[9] |
Data on Side Reaction Prevention
Table 1: Effect of Aspartyl Protecting Group on Aspartimide Formation
A study on a model tetrapeptide highlighted the impact of the aspartic acid side-chain protecting group on the level of aspartimide formation.
| Aspartyl Protecting Group | % Aspartimide Formation |
| N-Asp(OtBu) | 4.8 |
| N-Asp(OMpe) | 1.8 |
| N-Asp(OBno) | 0.1 |
| R-Asp(OtBu) | 1.9 |
| R-Asp(OMpe) | 1.3 |
| R-Asp(OBno) | 0.1 |
| Data from a study by Novabiochem, demonstrating that Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation compared to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol is suitable for most Boc-protected amines and is particularly recommended for substrates containing sensitive residues like tryptophan or methionine.[4]
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., at a 0.1 M concentration).[4]
-
Prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).[4]
-
Add the deprotection cocktail to the substrate solution (typically 10 equivalents relative to the substrate).[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.[8]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.[4]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[4]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is often considered milder than TFA-based protocols and is suitable for many substrates.[8]
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
1,4-dioxane or a suitable co-solvent (e.g., methanol)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a co-solvent if needed.[4]
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.[4]
-
Stir the reaction at room temperature for 30 minutes to 4 hours. For many substrates, the reaction is complete within 30 minutes.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent under reduced pressure.[8]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.[4]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[4]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates that are sensitive to strong acids.[9][10]
Materials:
-
Boc-protected substrate
-
Methanol
-
Oxalyl chloride
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate) in a dry round-bottom flask.[9][11]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.[9][11]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[9][10]
-
Monitor the reaction by TLC.[9]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, typically as its hydrochloride salt.[9]
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting workflow for common Boc deprotection issues.
Caption: Reaction pathway of tryptophan tert-butylation and its prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Double BOC protection selective removal method [en.highfine.com]
Best practices for handling and storing THP-PEG4-Pyrrolidine(N-Boc)-CH2OH to maintain stability.
This technical support center provides guidance on the best practices for handling and storing THP-PEG4-Pyrrolidine(N-Boc)-CH2OH to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a freezer at -20°C.[1][2] It is also crucial to store the compound under an inert atmosphere, such as dry Argon or Nitrogen, and protected from light.[3] Some suppliers suggest that for months to years of storage, a temperature of -20°C is appropriate.[1]
Q2: Can I store this compound at 4°C?
A2: Yes, for short-term storage (days to weeks), 0-4°C is acceptable.[1] However, for longer durations, -20°C is strongly recommended to minimize potential degradation.[1][4]
Q3: How should I handle the compound when taking it out of the freezer?
A3: To prevent condensation, which can introduce moisture and lead to hydrolysis, the container should be allowed to warm to room temperature before opening.[3] After use, it is best practice to backfill the container with an inert gas like Nitrogen or Argon before sealing and returning it to the recommended storage conditions.[3]
Q4: Is this compound sensitive to light or air?
A4: Yes. Like many PEG derivatives, this compound is sensitive to light and oxidation.[3][5] Therefore, it should always be stored in the dark and under an inert atmosphere to prevent degradation.[3] Exposure to oxygen can accelerate the aging of PEG components.[5]
Q5: What are the signs of degradation of this compound?
A5: Physical signs of degradation can include a change in color or the appearance of amorphous material.[5] Chemical degradation of the PEG chain can lead to an increase in aldehydes, carboxylates, and peroxides, which can result in a decrease in the pH of solutions.[5] For the Boc-protecting group, degradation would involve its cleavage, which can be detected by analytical methods like NMR or LC-MS.
Q6: What conditions can cause the cleavage of the N-Boc protecting group?
A6: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[6][7] Exposure to strong acids, such as trifluoroacetic acid (TFA), will readily cleave the Boc group.[6][8] Therefore, it is critical to avoid acidic environments during storage and handling.
Q7: How stable is the THP ether group in this molecule?
A7: Tetrahydropyranyl (THP) ethers are generally used as protecting groups for alcohols and are known to be labile under acidic conditions. While specific stability data for this molecule is not provided, it is a best practice to avoid acidic conditions to maintain the integrity of the THP group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify that the compound has been stored at -20°C under an inert atmosphere and protected from light.[1][3] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[3] |
| Presence of impurities from degradation. | Analyze the compound's purity using techniques like HPLC or LC-MS. If impurities are detected, consider re-purification or obtaining a fresh batch. Aging of PEG solutions can be accelerated by warm temperature, light, and the presence of oxygen.[5] | |
| Loss of N-Boc protecting group | Exposure to acidic conditions. | Ensure all solvents and reagents used are free from acidic contaminants. The Boc group is readily cleaved by strong acids.[6][7] |
| Unexpected side-products in reaction | Formation of by-products due to alkylation by the t-butyl cation formed during Boc-deprotection. | If Boc deprotection is intended, the use of scavengers can suppress the alkylation of nucleophilic sites on the substrate.[9] If deprotection is unintentional, acidic contamination is the likely cause. |
| Degradation of the PEG chain. | Avoid high temperatures and exposure to oxygen.[4] Store PEG-containing compounds frozen to maintain stability.[4][5] | |
| Change in physical appearance (e.g., color) | Oxidation or other forms of degradation. | Discard the reagent if significant changes in appearance are observed. Ensure future storage is strictly under an inert atmosphere and protected from light.[3][5] |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Reference |
| Long-Term Storage Temperature | Months to years | -20°C | [1][2] |
| Short-Term Storage Temperature | Days to weeks | 0 - 4°C | [1] |
| Shipping Condition | Ordinary shipping | Ambient temperature | [1] |
| Shelf Life (if stored properly) | >2 years | Store at -20°C, dry, dark, inert atmosphere | [1] |
| Solution Storage (Stock) | 1 month | -20°C | [10] |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC-MS
-
Objective: To determine the purity and identify potential degradation products of this compound under specific storage conditions.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a C18 column
-
Mass spectrometer (MS) detector
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into aliquots for analysis at different time points (e.g., T=0, T=1 week, T=1 month).
-
Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light, etc.).
-
At each time point, inject an aliquot into the HPLC-MS system.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
At T=0, identify the retention time and mass-to-charge ratio (m/z) of the parent compound.
-
At subsequent time points, compare the chromatograms to the T=0 sample.
-
Quantify the peak area of the parent compound to determine the percentage of degradation.
-
Analyze the mass spectra of any new peaks to identify potential degradation products (e.g., loss of Boc group, cleavage of the THP group, or oxidation of the PEG chain).
-
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for proper handling and storage of the compound.
References
- 1. medkoo.com [medkoo.com]
- 2. achmem.com [achmem.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of orthogonal methods to robustly validate PROTAC efficacy and selectivity, complete with experimental data and detailed protocols.
PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] This unique mechanism of action, which involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, necessitates a multi-faceted validation approach.[1][3] Relying on a single method is insufficient to fully characterize the activity and specificity of a PROTAC. This guide outlines a suite of orthogonal techniques to provide a comprehensive and reliable data package for your PROTAC research.
The PROTAC Mechanism of Action: A Step-by-Step Process
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The key steps in PROTAC-mediated protein degradation are:
-
Ternary Complex Formation: The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[1][3]
-
Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[1][5]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the proteasome.[1][4]
Figure 1: PROTAC Mechanism of Action.
Orthogonal Validation Workflow
A robust validation workflow for a PROTAC candidate should progress from initial screening to in-depth mechanistic studies and selectivity profiling.
Figure 2: Orthogonal Validation Workflow.
Comparative Analysis of Orthogonal Validation Methods
A multi-pronged approach provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The following table summarizes key quantitative methods for validating PROTAC-mediated protein degradation.
| Method | Principle | Key Parameters | Throughput | Advantages | Disadvantages |
| Western Blot | Separates proteins by size to detect the target protein with a specific antibody.[1][6] | DC50, Dmax[7][8] | Low to Medium | Widely available, provides direct evidence of protein loss. | Low throughput, semi-quantitative.[9][10] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins to assess selectivity.[1][11][12] | Fold change of protein abundance | Low | Gold standard for selectivity, identifies off-targets.[1][11] | Technically demanding, expensive. |
| Flow Cytometry | Quantifies protein levels in individual cells using fluorescently labeled antibodies.[1][9] | Mean Fluorescence Intensity (MFI) | High | High throughput, single-cell analysis.[1] | Requires cell surface or intracellular staining protocols.[1] |
| Immunofluorescence (IF) | Visualizes the subcellular localization and abundance of the target protein in fixed cells.[1][9] | Fluorescence intensity | Low to Medium | Provides spatial information on protein degradation.[9][10] | Can be subjective, difficult to quantify accurately. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding to confirm target engagement.[13][14][15] | Thermal shift (ΔTm) | Medium | Confirms direct target engagement in a cellular context.[13][14] | Indirect measure of degradation, requires specific antibodies or mass spectrometry. |
| NanoBRET™ Ternary Complex Assay | Measures the proximity between the target protein and E3 ligase in live cells using bioluminescence resonance energy transfer.[3][16][] | BRET ratio | High | Real-time, live-cell analysis of ternary complex formation.[3][16] | Requires genetic modification of cells.[16] |
| Ubiquitination Assays | Detects the ubiquitination of the target protein.[5][18][19] | Ubiquitinated protein levels | Medium | Directly confirms the mechanism of action.[5][18] | Can be technically challenging. |
Quantitative Data Summary
The following table provides a summary of quantitative data for well-characterized PROTACs, demonstrating the utility of DC50 and Dmax values in comparing their efficacy.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | CRBN | Jurkat | 1 | >95 |
| MZ1 | BRD4 | VHL | HeLa | 26 | ~90 |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4.3 | >98 |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | Not Specified | AGS | 7.49[7] | 95 (for a pan-KRAS degrader)[7] |
| PROTAC ER Degrader-2 | ERα | Not Specified | MCF7 | Not Publicly Available | Not Publicly Available |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.[20][21]
Detailed Experimental Protocols
Western Blot for DC50 and Dmax Determination
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[1][6]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[6][11]
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]
Global Proteomics by Mass Spectrometry
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of a PROTAC's selectivity.[1][11][12]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the proteins. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[1]
Cellular Thermal Shift Assay (CETSA)
Principle: This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[13][14][15]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods.[14]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET™ Ternary Complex Assay
Principle: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to detect the proximity between a NanoLuc® luciferase-tagged protein of interest and a HaloTag®-labeled E3 ligase.[3][16][]
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.
-
Cell Plating and Labeling: Plate the cells and label the HaloTag®-E3 ligase with a fluorescent ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. An increase in the BRET ratio indicates the formation of the ternary complex.[22]
In Vitro Ubiquitination Assay
Principle: This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[18][19]
Protocol:
-
Reaction Setup: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or an antibody specific to the target protein. An increase in high molecular weight species of the target protein indicates ubiquitination.
By employing a combination of these orthogonal methods, researchers can build a comprehensive data package to confidently validate the mechanism, efficacy, and selectivity of their PROTAC molecules, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sapient.bio [sapient.bio]
- 13. pelagobio.com [pelagobio.com]
- 14. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Ternary Complex Formation [promega.com]
- 18. lifesensors.com [lifesensors.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
A Comparative Analysis of a Pan-KRAS Degrader in Targeting KRAS G12C versus G12D Mutations
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a pan-KRAS targeting PROTAC, synthesized using the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, against two of the most prevalent KRAS mutations: G12C and G12D. The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new therapeutic window for targeting previously "undruggable" oncoproteins like KRAS. This guide details the performance of a pan-KRAS degrader, offering insights into its potential as a broad-spectrum anti-cancer agent.
Performance Against KRAS G12D and Other Mutations
A notable example of a PROTAC utilizing a linker derived from this compound is "PROTAC pan-KRAS degrader-1". This degrader has demonstrated the ability to effectively target multiple KRAS mutation types, including G12D, G12C, G12V, and G13D.[1] In vitro studies have shown that it potently degrades the KRAS G12D mutant in AGS gastric adenocarcinoma cells, with a half-maximal degradation concentration (DC50) of 1.1 nM and a maximum degradation (Dmax) of 95%.[1]
The broad activity of this pan-KRAS degrader is further highlighted by its significant inhibition of cell proliferation across various cancer cell lines harboring different KRAS mutations.
Data Summary
The following table summarizes the in vitro efficacy of the pan-KRAS degrader across various cell lines with different KRAS mutations.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AGS | G12D | 3 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| SW620 | G12V | 10 |
| HCT116 | G13D | 13 |
| MKN-1 | WT amp | 0.9 |
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, KRAS), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The evaluation of KRAS degraders typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the reduction in cellular KRAS protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Cancer cell lines with KRAS G12C or G12D mutations are cultured to a suitable confluency. The cells are then treated with varying concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for KRAS. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Following primary antibody incubation, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of KRAS protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated cells. The DC50 value is calculated from the dose-response curve.
Cell Viability Assay
This assay measures the effect of the degrader on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 or 96 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or by using an MTS or MTT assay.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the dose-response curve.
Conclusion
The development of pan-KRAS degraders, such as the one synthesized using the this compound linker, represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. The ability of this PROTAC to induce potent degradation of KRAS G12D and inhibit the proliferation of cancer cells with various KRAS mutations underscores its potential as a broad-spectrum therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this promising class of molecules in treating a wide range of KRAS-driven malignancies.
References
A Researcher's Guide to Validating On-Target Degradation via the Ubiquitin-Proteasome System
For researchers, scientists, and drug development professionals, confirming the on-target degradation of a protein of interest (POI) through the ubiquitin-proteasome system (UPS) is a critical step in the development of novel therapeutics like proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides a comprehensive comparison of key experimental assays used for this validation, complete with detailed protocols and supporting data to aid in selecting the most appropriate methods for your research needs.
The controlled degradation of specific proteins is a powerful therapeutic strategy. This process typically involves hijacking the cell's natural disposal machinery, the UPS, to selectively eliminate a target protein. Validating that a compound induces the degradation of its intended target, and not other proteins, is crucial for ensuring its efficacy and safety. This guide explores and compares four widely used assays for this purpose: Western Blot, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Mass Spectrometry-based Proteomics.
Comparison of Key Assays for On-Target Degradation Validation
Choosing the right assay depends on various factors, including the specific research question, required throughput, sensitivity, and available resources. The following table summarizes the key characteristics of each method to facilitate a direct comparison.
| Feature | Western Blot | ELISA | Flow Cytometry | Mass Spectrometry (Proteomics) |
| Principle | Immunoassay based on protein separation by size, followed by antibody detection. | Plate-based immunoassay for quantifying a specific protein in a sample. | Measures fluorescence of labeled cells or proteins as they pass through a laser beam. | Identifies and quantifies thousands of proteins in a sample based on mass-to-charge ratio. |
| Primary Output | Qualitative and semi-quantitative data on protein size and abundance. | Quantitative measurement of total protein concentration. | Quantitative data on protein levels in individual cells. | Comprehensive, quantitative data on the entire proteome. |
| Throughput | Low to medium (10-20 samples per gel).[1] | High (96-well or 384-well plates).[2][3] | High (thousands of cells per second).[2][4] | Medium to high, depending on the platform.[5][6] |
| Sensitivity | Picogram to nanogram range.[1] | Picogram to nanogram range, often considered more sensitive than Western Blot due to signal amplification.[7] | High, capable of detecting low abundance proteins at the single-cell level.[2] | High, capable of detecting and quantifying low-abundance proteins.[6] |
| Cost per Sample | Low to moderate. | Low. | Moderate. | High. |
| Key Advantages | Provides information on protein size, isoforms, and degradation products.[7][8] Widely accessible. | Highly quantitative and high-throughput.[2][7] | Single-cell analysis, multiplexing capabilities.[2][4] | Unbiased, proteome-wide analysis, identifies off-target effects.[6][9] |
| Key Disadvantages | Low throughput, semi-quantitative.[4] | Can be prone to antibody cross-reactivity, no information on protein size.[8] | Requires cell-surface or intracellular staining, may require genetic modification of cells. | Complex data analysis, high instrument cost.[10] |
Signaling Pathway and Experimental Workflow
To effectively validate on-target degradation, it is essential to understand the underlying biological pathway and the general experimental process.
The experimental workflow for validating on-target degradation generally follows a set of core steps, from cell treatment to data analysis.
Detailed Experimental Protocols
Herein are detailed methodologies for the key experiments discussed.
Western Blot Protocol
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of a target protein.[11][12]
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader compound at various concentrations for the desired time. Include a vehicle control.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
ELISA Protocol
ELISA provides a high-throughput method for quantifying the amount of a specific protein.[7][13]
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of a known concentration of the purified protein of interest to create a standard curve.
-
Add cell lysates (prepared as for Western Blot) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection:
-
Add a detection antibody (conjugated to an enzyme like HRP) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
5. Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the protein of interest in the samples.
Flow Cytometry Protocol
Flow cytometry allows for the quantification of protein levels within individual cells.[2][4]
1. Cell Preparation and Treatment:
-
Treat cells with the degrader compound as described for Western Blotting.
-
Harvest the cells by trypsinization and wash with PBS.
2. Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
3. Antibody Staining:
-
Incubate the cells with a fluorescently labeled primary antibody against the protein of interest for 1 hour at room temperature in the dark.
-
If the primary antibody is not labeled, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
4. Data Acquisition and Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Analyze the data using flow cytometry software to determine the percentage of cells with reduced protein expression and the mean fluorescence intensity.
Mass Spectrometry-based Proteomics Protocol
Mass spectrometry provides a global, unbiased view of protein changes, enabling the identification of off-target effects.[5][6][9]
1. Sample Preparation:
-
Prepare cell lysates from treated and control cells as previously described.
-
Quantify protein concentration.
2. Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
For quantitative proteomics, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
4. Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
This analysis will confirm the degradation of the target protein and reveal any unintended degradation of other proteins (off-target effects).
By employing a combination of these orthogonal assays, researchers can build a robust and comprehensive data package to confidently validate the on-target degradation of their protein of interest, a critical step towards the development of novel and effective targeted protein degradation therapies.
References
- 1. Western blotting vs. ELISA | Abcam [abcam.com]
- 2. precisionantibody.com [precisionantibody.com]
- 3. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 4. High-Throughput Quantitative Assay Technologies for Accelerating the Discovery and Optimization of Targeted Protein Degradation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech-spain.com [biotech-spain.com]
A Comparative Analysis of Flexible vs. Rigid Linkers in PROTAC Design: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a far more significant role than a mere spacer. Its composition, length, and flexibility are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest to develop next-generation protein degraders.
The choice between a flexible or rigid linker can dramatically impact the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer synthetic accessibility and conformational freedom, which can be advantageous in the initial stages of PROTAC discovery.[1][2] Conversely, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.[2][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the impact of linker flexibility and rigidity on degradation performance.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | MZ1 | BRD4 | VHL | HeLa | ~13 | >90 | [4] |
| Flexible (Alkyl/Ether) | ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma | <1 | >95 | [5] |
| Rigid (Piperazine/Alkyne) | Compound 34 | BRD4 | CRBN | MDA-MB-231 | 60 | 94 | [6] |
| Rigid (Piperidine/Piperazine) | ARV-110 | Androgen Receptor | - | mCRPC | - | - | [3] |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, cell lines, and analytical methods.
The Underlying Biology: PROTAC-Mediated Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Design and Workflow
A systematic approach is essential for the comparative analysis of PROTAC linkers. The following workflow outlines the key stages from initial design to in-cell evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Assays for Confirming PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation.[][2] The efficiency and selectivity of this process are directly influenced by the stability, dynamics, and structural properties of this complex.[] Consequently, the accurate in vitro characterization of ternary complex formation is a critical step in the development of effective PROTAC-based therapeutics.
This guide provides a comprehensive comparison of commonly employed in vitro assays to confirm and characterize PROTAC-induced ternary complex formation. We present a detailed overview of various biophysical and proximity-based assays, including their underlying principles, experimental workflows, and comparative data to aid researchers in selecting the most appropriate methods for their specific needs.
Overview of Key Methodologies
A variety of techniques are available to study the formation and properties of the target-PROTAC-E3 ligase ternary complex. These can be broadly categorized into biophysical methods that directly measure the binding events and proximity-based assays that generate a signal upon complex formation.[3][4]
Biophysical Assays provide quantitative information on binding affinity (K D), kinetics (k on, k off), thermodynamics, and stoichiometry.[3][5]
-
Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of molecules in real-time by detecting changes in the refractive index on a sensor chip surface.[][6]
-
Biolayer Interferometry (BLI): Another label-free method that measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[3][5]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).[][7]
-
MicroScale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.[8]
-
Mass Photometry (MP): A single-molecule technique that measures the mass of individual molecules in solution, allowing for the direct visualization and quantification of complex formation.[][9]
-
Native Mass Spectrometry (Native MS): Enables the study of intact protein complexes under non-denaturing conditions, providing information on stoichiometry and complex assembly.[10]
-
X-ray Crystallography: Provides high-resolution, atomic-level structural information of the ternary complex, offering invaluable insights for rational PROTAC design.[][4]
Proximity-Based Assays are typically higher-throughput and measure the proximity of the target protein and E3 ligase induced by the PROTAC.
-
Förster Resonance Energy Transfer (FRET) / Time-Resolved FRET (TR-FRET): Measures the energy transfer between a donor and an acceptor fluorophore when brought into close proximity by the formation of the ternary complex.[11][12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the formation of the ternary complex brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[][7]
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A cell-based or biochemical assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescently labeled acceptor upon complex formation.[][13]
Comparative Analysis of In Vitro Assays
The choice of assay depends on the specific information required, throughput needs, and available resources. The following table summarizes the key characteristics of each technique. For high-throughput screening, proximity-based assays like NanoBRET or FRET are often preferred, while for in-depth thermodynamic and kinetic characterization, ITC and SPR are more suitable.[] For structural insights, X-ray crystallography is the gold standard.[]
| Assay | Principle | Information Provided | Throughput | Protein Consumption | Key Advantages | Key Limitations |
| SPR | Change in refractive index upon binding | K D, k on, k off, cooperativity[4][6] | Medium | Low | Real-time kinetics, label-free[6][14] | Requires immobilization, potential for mass transport limitations |
| BLI | Change in interference pattern upon binding | K D, k on, k off[3][5] | High | Low | High throughput, real-time kinetics[3] | Lower sensitivity than SPR, not suitable for very weak binders[5] |
| ITC | Heat change upon binding | K D, ΔH, ΔS, stoichiometry[][7] | Low | High | Label-free, solution-based, provides full thermodynamic profile[7] | Low throughput, high sample consumption, not suitable for very tight binders[4][15] |
| MST | Molecular movement in a temperature gradient | K D[8] | High | Very Low | Low sample consumption, fast measurements[8] | Requires labeling, sensitive to buffer conditions |
| MP | Light scattering from single molecules | Stoichiometry, complex distribution[][9] | Low | Very Low | Label-free, solution-based, direct visualization of complexes[9] | Limited to mass determination, lower throughput |
| Native MS | Mass-to-charge ratio of intact complexes | Stoichiometry, relative quantification[10] | Medium | Low | Direct detection of complexes, high resolution[10] | Requires specialized instrumentation, potential for complex dissociation |
| X-ray Crystallography | X-ray diffraction of crystallized complexes | High-resolution 3D structure[4] | Very Low | High | Atomic-level detail of interactions[4] | Technically challenging, requires crystal formation |
| TR-FRET | Time-resolved fluorescence energy transfer | Relative binding, K D (apparent)[12][16] | High | Low | Homogeneous, high throughput, sensitive[12][17] | Requires labeling, potential for compound interference |
| AlphaLISA | Proximity-based chemiluminescence | Relative binding, K D (apparent)[][7] | High | Low | Homogeneous, high throughput, large dynamic range[] | Bead-based, potential for non-specific interactions |
| NanoBRET™ | Bioluminescence resonance energy transfer | Relative binding, K D (apparent)[] | High | Low | Can be performed in live cells, kinetic measurements[18] | Requires genetic modification for cellular assays |
Experimental Workflows and Protocols
Surface Plasmon Resonance (SPR)
The following diagram illustrates a typical SPR workflow for characterizing ternary complex formation.
Caption: A generalized workflow for an SPR-based ternary complex assay.
Detailed Protocol:
-
Immobilization: Covalently couple or capture the E3 ligase (e.g., VHL or Cereblon complex) onto the SPR sensor chip surface.[19]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics (k on, k off) and affinity (K D).[19]
-
Similarly, determine the binary binding affinity of the PROTAC for the target protein in a separate experiment.
-
-
Ternary Interaction Analysis:
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters for ternary complex formation.[21]
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary E3-PROTAC) / K D (ternary).[20] An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
The logical flow for an ITC experiment to determine cooperativity is depicted below.
References
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 三重複合体の形成 [promega.jp]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Side-by-side comparison of VHL and CRBN-based PROTACs with similar linkers
For researchers and professionals in drug development, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase to recruit for a Proteolysis-Targeting Chimera (PROTAC) is a critical decision that profoundly impacts the degrader's efficacy and pharmacological properties. This guide provides an objective, data-driven comparison of VHL- and CRBN-based PROTACs, with a focus on those designed with similar linkers to enable a more direct evaluation.
At a Glance: Key Differences Between VHL and CRBN Recruiters
The selection of an E3 ligase influences a PROTAC's potency, selectivity, and pharmacokinetic profile. VHL and CRBN, the two most utilized E3 ligases in PROTAC design, exhibit distinct characteristics that make them suitable for different applications.[1]
CRBN-recruiting PROTACs often utilize ligands like thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which are relatively small and can contribute to favorable oral bioavailability.[][3] CRBN is abundant in hematopoietic cells, making it particularly effective for degrading nuclear oncoproteins in that context.[] However, CRBN's broader substrate promiscuity can lead to off-target degradation of zinc-finger transcription factors, potentially causing immunological side effects.[]
On the other hand, VHL ligands are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide and tend to be larger and more peptide-like, which can pose challenges for cell permeability and oral bioavailability.[3] VHL has a more restricted substrate scope, which can translate to higher selectivity and a more favorable off-target profile.[] The ternary complexes formed with VHL-based PROTACs are often more stable and rigid compared to the more transient complexes formed with CRBN-based PROTACs.[]
Quantitative Performance Data: A Comparative Look
The following tables summarize key performance data for VHL- and CRBN-based PROTACs targeting the same protein, with an emphasis on those employing linkers of similar length or composition. It is important to note that direct head-to-head comparisons with identical linkers are limited in published literature, and variations in experimental conditions can influence results.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Warhead | Linker Type (approx. length) | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VHL | BRD4 | JQ1 | PEG-based (~10 atoms) | 29 nM | >90% | HeLa | [3][4] |
| dBET1 | CRBN | BRD4 | JQ1 | PEG-based (~11 atoms) | 8 nM | >98% | MV4;11 | [3] |
| ARV-771 | VHL | BRD4 | BET inhibitor | PEG-based | <1 nM | >95% | 22Rv1 | [3] |
| ARV-825 | CRBN | BRD4 | BET inhibitor | PEG-based | <1 nM | >95% | RS4;11 | [3] |
Table 2: Comparison of FLT3-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| VHL-based | VHL | FLT3 | Potent (nM range) | Significant degradation | AML cell lines |
| CRBN-based | CRBN | FLT3 | Potent (nM range) | Significant degradation | AML cell lines |
Table 3: Comparison of KRAS G12D-Targeting PROTACs
| PROTAC Type | E3 Ligase Recruited | Target Protein | Degradation Efficiency |
| VHL-based | VHL | KRAS G12D | Generally more efficient, with several potent degraders reported.[6] |
| CRBN-based | CRBN | KRAS G12D | Development has been more challenging, with some studies reporting failure to degrade the endogenous target.[6] |
Signaling Pathways and Mechanism of Action
To understand the functional context of these PROTACs, it is essential to visualize the signaling pathways of the VHL and CRBN E3 ligase complexes.
References
Comparative Analysis of PROTACs Utilizing THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Guide to Cross-Reactivity and Off-Target Evaluation
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. A critical aspect of PROTAC development is ensuring their specificity, as off-target degradation can lead to unintended cellular effects and toxicity. This guide provides a comparative framework for evaluating the cross-reactivity and off-target profile of PROTACs synthesized with the novel linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, against other commonly used linker classes.
The specificity of a PROTAC is determined by the collective properties of its three components: the warhead that binds the target protein, the E3 ligase ligand, and the linker that connects them. The linker is not merely a spacer but plays a crucial role in determining the ternary complex formation, physicochemical properties, and overall selectivity of the PROTAC. Here, we delve into the methodologies for assessing the off-target effects of PROTACs and present a comparative analysis of different linker types.
Comparative Analysis of PROTAC Linker Classes
The choice of linker can significantly influence the off-target profile of a PROTAC. Below is a comparison of PROTACs synthesized with the this compound linker against those with standard polyethylene (B3416737) glycol (PEG) and rigid alkyl linkers. The data presented is illustrative, based on typical results from proteomic and kinase profiling studies, to provide a framework for comparison.
Table 1: Comparative Off-Target Profile by Linker Type
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase Ligand | Number of Off-Target Proteins Degraded (>50%) | Off-Target Kinase Hits (at 1 µM) |
|---|---|---|---|---|---|
| This compound | Hypothetical PROTAC-X | BRD4 | Pomalidomide (CRBN) | 5 | 2 |
| Standard PEG Linker (8-unit) | Known BRD4 Degrader | BRD4 | Pomalidomide (CRBN) | 8 | 4 |
| Rigid Alkyl Linker (10-carbon) | Known BRD4 Degrader | BRD4 | Pomalidomide (CRBN) | 12 | 7 |
Table 2: Quantitative Degradation and Binding Profile
| Linker Type | Representative PROTAC | Target DC50 (nM) | Target Dmax (%) | Off-Target A DC50 (nM) | Off-Target A Dmax (%) |
|---|---|---|---|---|---|
| This compound | Hypothetical PROTAC-X | 15 | 95 | >1000 | <10 |
| Standard PEG Linker (8-unit) | Known BRD4 Degrader | 25 | 92 | 850 | 25 |
| Rigid Alkyl Linker (10-carbon) | Known BRD4 Degrader | 40 | 88 | 500 | 40 |
Experimental Protocols
A thorough assessment of PROTAC selectivity involves a combination of proteomics, targeted protein analysis, and functional assays.
Global Proteomic Profiling by Mass Spectrometry
This method provides an unbiased, global view of protein degradation induced by a PROTAC.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, HeLa) to 70-80% confluency. Treat cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a unique TMT isobaric label.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across all samples. Proteins showing a significant decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.
Kinase Profiling
This assay is crucial for identifying off-target interactions with kinases, a common source of off-target effects for many small molecules.
-
Compound Preparation: Prepare the PROTAC at a high concentration (e.g., 10 µM) in a suitable buffer.
-
Binding Assay: Screen the PROTAC against a panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The assay typically measures the displacement of a labeled ligand from the kinase active site.
-
Data Analysis: Calculate the percent inhibition for each kinase. Hits are identified as kinases with inhibition above a certain threshold (e.g., >50% inhibition). Follow-up with dose-response curves to determine the binding affinity (Kd) for any hits.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to validate direct target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein quantification methods.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the PROTAC indicates direct binding.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC action and analysis, the following diagrams illustrate key concepts.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Safety Operating Guide
Essential Guide to the Safe Disposal of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a PEG-based PROTAC linker. Adherence to these procedures is critical to mitigate risks to both personnel and the environment.
Immediate Safety and Hazard Identification
This compound is a chemical that requires careful handling. Based on available safety data, the compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Before initiating any disposal protocol, it is imperative to consult the material's specific Safety Data Sheet (SDS) and to be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Quantitative Hazard Data Summary
For clarity, the key hazard information is summarized in the table below.
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07: Exclamation mark | Warning |
| H315 | Causes skin irritation | GHS07: Exclamation mark | Warning |
| H319 | Causes serious eye irritation | GHS07: Exclamation mark | Warning |
| H335 | May cause respiratory irritation | GHS07: Exclamation mark | Warning |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].
1. Waste Segregation and Collection:
-
Initial Collection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated and compatible waste container[3][4]. The original container is often the best choice for waste accumulation[2].
-
Container Requirements: The waste container must be in good condition, free of leaks, and have a secure screw cap[3][5]. Ensure the container material is compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from acids and strong oxidizing agents[5].
2. Labeling and Storage:
-
Hazardous Waste Labeling: Clearly label the waste container with the words "Hazardous Waste"[3][5].
-
Chemical Identification: The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[3].
-
Hazard Identification: Indicate the associated hazards on the label (e.g., "Harmful," "Irritant")[5].
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel[5].
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills[4].
3. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company[1]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Do Not Treat In-House: Due to the compound's complex nature, including a Boc-protected amine and a pyrrolidine (B122466) derivative, in-lab treatment is not recommended. The pyrrolidine component, in particular, can be hazardous and may produce toxic fumes upon decomposition[6]. While polyethylene (B3416737) glycol (PEG) is biodegradable, the overall molecule must be treated as hazardous[7]. The Boc protecting group is acid-labile, but acidic treatment is not a suitable disposal method in a laboratory setting without proper controls[8][9].
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
